Methylprednisolone acetate
Description
Contextualization of Methylprednisolone (B1676475) Acetate (B1210297) as a Synthetic Corticosteroid
Methylprednisolone acetate is chemically classified as a synthetic pregnane (B1235032) steroid hormone, derived from hydrocortisone (B1673445) and prednisolone (B192156). wikipedia.org It is the acetate ester of methylprednisolone, a modification that results in a depot injection formulation with slow absorption and a prolonged duration of action. wikipedia.orgaapmr.org As a glucocorticoid, it functions by mimicking the effects of cortisol, a naturally occurring steroid hormone. patsnap.com
Its mechanism of action involves diffusing across cell membranes and binding to specific cytoplasmic glucocorticoid receptors. patsnap.com This complex then moves into the cell nucleus, where it interacts with DNA to modulate gene expression. patsnap.compatsnap.com This process leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines, ultimately reducing inflammation and immune responses. patsnap.compatsnap.com The anti-inflammatory potency of this compound is greater than that of prednisolone, and it has a reduced tendency to cause sodium and water retention. medicines.org.uk
Overview of Key Academic Research Domains
Academic research on this compound spans several key domains, primarily focusing on its therapeutic applications in inflammatory and autoimmune conditions.
Rheumatology: A significant body of research has investigated the use of this compound in the management of various rheumatic diseases. wikipedia.org Studies have explored its efficacy in treating conditions like rheumatoid arthritis and osteoarthritis, often administered via intra-articular injection to alleviate joint pain and inflammation. bmj.comresearchgate.netjrheum.orgacrabstracts.org Research in this area has compared its effectiveness to other corticosteroids, such as triamcinolone (B434) acetonide, and has examined factors like the duration of its therapeutic effect. jrheum.orgacrabstracts.org For instance, a study on hand osteoarthritis showed that intramuscular methylprednisolone injection provided a good response in over half of the patients, with the effect lasting for two weeks or more in the majority of responders. oup.com Another study found that intra-articular injections in the knee for osteoarthritis can provide pain relief for up to 24 weeks. jrheum.org
Neurology: In the field of neurology, research has focused on the effects of this compound in conditions such as multiple sclerosis (MS) and peripheral nerve pathologies. umaryland.edunih.gov Studies have investigated its role in managing acute exacerbations of MS and its potential to slow disease progression. neurology.orgresearchgate.net Research has also explored its use in treating nerve compression syndromes like carpal tunnel syndrome, with some studies indicating long-term improvement in symptoms and nerve conduction parameters. frontiersin.orgnih.gov Furthermore, its potential to prevent vasospasm following subarachnoid hemorrhage has been a subject of investigation. tandfonline.com
Ophthalmology: The anti-inflammatory properties of this compound have led to its investigation in various ophthalmic conditions. Research has been conducted on its use in treating uveitis, scleritis, and optic neuritis. nih.gov Studies have compared the efficacy and ocular surface toxicity of different formulations of methylprednisolone for conditions like acute anterior uveitis. nih.gov Additionally, the potential of subtenon injections of this compound for treating non-arteritic ischemic optic neuropathy has been explored in case reports. nih.gov
Historical Trajectory of this compound Research
The development of corticosteroid therapy began in the 1940s with the understanding of the anti-inflammatory properties of certain adrenal cortex hormones. clinexprheumatol.org Following the initial use of cortisone (B1669442) for rheumatoid arthritis in 1948, research efforts focused on synthesizing more potent and specific steroid compounds. clinexprheumatol.org Methylprednisolone was first synthesized and approved by the FDA in 1957. wikipedia.org
Early research on this compound focused on establishing its efficacy and exploring its various routes of administration for a wide range of inflammatory conditions. umaryland.edu Over the decades, research has become more specialized, with clinical trials comparing its effectiveness against other corticosteroids and investigating its long-term outcomes in specific diseases. jrheum.orgacrabstracts.orgnih.gov More recent research has delved into its molecular mechanisms of action and its effects on cellular processes. For example, studies have examined its impact on macromolecular synthesis and glucose oxidation in ocular surface epithelial cells. arvojournals.org The synthesis process of this compound itself has also been a subject of chemical research, with various synthetic routes being developed and refined over time. chemicalbook.comgoogle.com
Below is a table summarizing key research findings for this compound across different domains:
| Research Domain | Key Findings |
| Rheumatology | Effective in reducing pain and inflammation in osteoarthritis and rheumatoid arthritis. researchgate.netjrheum.org Intramuscular injections have shown a good response in hand osteoarthritis. oup.com |
| Neurology | Shows potential in slowing the progression of disability in relapsing-remitting multiple sclerosis. neurology.orgresearchgate.net Can provide long-term improvement in mild carpal tunnel syndrome. nih.gov |
| Ophthalmology | Effective in treating non-infectious acute anterior uveitis with low ocular surface toxicity. nih.gov Case reports suggest potential for treating acute non-arteritic ischemic optic neuropathy. nih.gov |
| Molecular Biology | Affects DNA and RNA synthesis and glucose oxidation in corneal epithelial cells. arvojournals.org |
Structure
2D Structure
Properties
IUPAC Name |
[2-(11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-13-9-16-17-6-8-24(29,20(28)12-30-14(2)25)23(17,4)11-19(27)21(16)22(3)7-5-15(26)10-18(13)22/h5,7,10,13,16-17,19,21,27,29H,6,8-9,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBHSZGDDKCEHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)(C(=O)COC(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Structural Characteristics
Advanced Structural Elucidation
The three-dimensional arrangement of atoms and molecules in methylprednisolone (B1676475) acetate (B1210297) is crucial to its function. Advanced techniques provide a detailed understanding of its solid-state properties.
Crystalline Polymorphism and Form II Characterization
Polymorphism, the ability of a solid to exist in multiple crystalline forms, is a critical aspect of pharmaceutical science, as different polymorphs can exhibit varying physical and chemical properties. symbiosisonlinepublishing.com Methylprednisolone acetate is known to exist in at least three crystalline forms, designated as Form I, Form II, and Form III. google.com
Form II of this compound has been extensively characterized. It crystallizes in the orthorhombic space group P2₁2₁2₁, a non-centrosymmetric space group. cambridge.orgresearchgate.net The crystal structure of Form II was solved and refined using synchrotron X-ray powder diffraction data. cambridge.orgresearchgate.netresearchgate.net This analysis revealed a two-dimensional hydrogen bond network in the ab plane, with both hydroxyl groups acting as hydrogen bond donors. cambridge.orgresearchgate.net These interactions, along with C–H⋯O hydrogen bonds, contribute significantly to the crystal energy. cambridge.orgresearchgate.net The powder diffraction pattern for Form II is registered in the Powder Diffraction File™ as entry 00-065-1412. cambridge.orgresearchgate.net
It has been observed that Form III can be converted to Form II upon heating to 200–205 °C. google.com The solubility of different crystal forms can also vary, with a novel crystal form of this compound showing better dissolution in water compared to Form II. google.com
Conformational Analysis via X-ray Powder Diffraction
X-ray powder diffraction (XRPD) is a powerful, non-destructive technique for characterizing the crystalline structure of materials. mdpi.commdpi.com For this compound, XRPD has been instrumental in determining the crystal structure of its polymorphic forms. cambridge.orgresearchgate.net The analysis of the XRPD pattern for Form II provided precise unit cell parameters. cambridge.orgresearchgate.net
The crystal structure of this compound Form II, solved from synchrotron XRPD data, reveals specific conformational details of the molecule within the crystal lattice. cambridge.org The fused ring system of the steroid backbone imposes significant conformational constraints. cambridge.org Analysis of the crystal energy indicates that angle, bond, and torsion distortion terms are significant contributors to the intramolecular deformation energy. cambridge.org
Computational Conformational Analysis
Computational methods provide valuable insights into the conformational preferences and energetics of this compound, complementing experimental data.
Molecular Mechanics Conformational Analysis
Molecular mechanics provides a faster computational method to explore the conformational landscape of a molecule. Molecular mechanics conformational analysis of this compound indicated that the global minimum energy conformation has a different orientation of the acetate group compared to what is observed in the crystal structure of Form II. cambridge.org However, the analysis also showed that several different orientations of the acetate group have energies within 1 kcal/mole of this global minimum. cambridge.org This finding suggests that the acetate group is relatively flexible and that different conformers can exist with similar energies, which may be influenced by the crystalline environment. The Forcite module, a molecular mechanics tool, was used to analyze the energy of the formulation components. cambridge.orgmdpi.com
Molecular Dynamics and Structure-Activity Relationship Studies
The dynamic behavior of this compound and its relationship to biological activity are areas of active investigation. Studies have explored how modifications to the glucocorticoid structure influence its dynamics and efficacy.
In silico analysis has suggested that the bioavailability and efficacy of glucocorticoids increase in the order of prednisone, prednisolone (B192156), prednisolone acetate, methylprednisolone, and finally this compound. nih.govacs.orgacs.org This trend is correlated with an increase in the motional degrees of freedom of the molecule. nih.govacs.org
Influence of Functional Groups on Glucocorticoid Dynamics
Sophisticated solid-state nuclear magnetic resonance (NMR) methodologies have been employed to study how the substitution of various functional groups alters the structure and dynamics of glucocorticoids. nih.govnih.gov The structure and dynamics of five specific glucocorticoids—prednisone, prednisolone, prednisolone acetate, methylprednisolone, and this compound—are modified by the presence of different functional groups on their four-fused ring structure. nih.govacs.orgnih.gov
The addition of an acetate group at the C17 position and a methyl group at the C6 position significantly impacts the molecule's dynamics. nih.gov For instance, the flexibility of the steroid is greatly affected by the substitution on the side chain at the C17 atom. nih.govacs.org Comparing prednisolone, prednisolone acetate, and this compound, studies show that the spin-lattice relaxation time and the local-correlation time progressively decrease for all chemically distinct carbon nuclei. acs.org This indicates an increase in molecular motion.
Correlation Between Molecular Motion and Biological Activity
A distinct correlation exists between the motional degrees of freedom of glucocorticoids and their biological activity. nih.govnih.govacs.org An increase in the motional freedom, as observed through decreased spin-lattice relaxation times in NMR studies, is linked to enhanced biological activity. nih.govnih.gov
From Prednisone to this compound: In silico analysis reveals that the bioavailability and efficacy of glucocorticoids increase in the following order: prednisone, prednisolone, prednisolone acetate, methylprednisolone, and finally, this compound. nih.govacs.orgnih.govacs.org This progression directly correlates with an increase in the motional degrees of freedom of the molecules. nih.govnih.gov
Role of Specific Functional Groups: The substitution of a hydroxyl group for a keto group at the C11 position enhances the glucocorticoid's ability to cross cellular membranes, thereby increasing the bioavailability of prednisolone compared to prednisone. nih.govnih.gov The subsequent addition of a methyl group at the C6 atom, as seen in methylprednisolone, further increases bioactivity and corresponds to a decrease in spin-lattice relaxation time (i.e., increased motion). nih.govacs.orgnih.gov
Table 1: Comparative Glucocorticoid Efficacy and Molecular Dynamics
| Glucocorticoid | Relative Bioavailability/Efficacy | Trend in Spin-Lattice Relaxation Time | Implied Molecular Motion |
| Prednisone | Lowest | Highest | Lowest |
| Prednisolone | Higher | Lower | Higher |
| Prednisolone Acetate | Higher still | Lower still | Higher still |
| Methylprednisolone | Even higher | Even lower | Even higher |
| This compound | Highest | Lowest | Highest |
This table is generated based on the progressive increase in efficacy and corresponding decrease in spin-lattice relaxation times described in the research. nih.govnih.govacs.org
Chemical Synthesis and Derivatization Strategies
Synthetic Pathways of Methylprednisolone (B1676475) (Intermediate for Acetate (B1210297) Ester)
The synthesis of methylprednisolone is a testament to the intricate art of organic chemistry, transforming a basic steroid framework into a highly functionalized molecule through a sequence of precise reactions. A common industrial pathway begins with pregnenolone (B344588) acetate and proceeds through several key stages to introduce the necessary functional groups and structural features that define methylprednisolone. google.com These stages include epoxidation, oxidation and reduction reactions, dehydrogenation, and methylation. google.comgoogle.com
A crucial early step in the synthesis of methylprednisolone from precursors like pregnenolone acetate is the formation of an epoxide ring. google.com This reaction typically involves the oxidation of the double bond at the C5-C6 position of the steroid nucleus. The resulting 5α,6α-epoxide is a key intermediate that allows for the subsequent introduction of other functional groups in a stereochemically controlled manner. chinjmap.comnih.gov The epoxidation can be achieved using peroxy acids, such as m-chloroperbenzoic acid, in a suitable solvent. nih.gov This epoxide ring is later opened to introduce other functionalities necessary for the final structure of methylprednisolone. chinjmap.comnih.gov
The synthesis of methylprednisolone involves a series of carefully orchestrated oxidation and reduction reactions to install the required hydroxyl and ketone groups at specific positions on the steroid skeleton. google.comgoogle.com For instance, a critical step is the introduction of the 11β-hydroxyl group, a feature essential for the glucocorticoid activity of the molecule. nih.gov This is often achieved through microbial hydroxylation or a multi-step chemical process. google.comnih.gov
Furthermore, the synthesis involves the reduction of ketone groups at various stages. For example, after certain oxidative steps, a reduction might be necessary to convert an 11-keto group back to the desired 11β-hydroxyl group. google.com A common reducing agent used in these transformations is potassium borohydride (B1222165) in a solvent like pyridine. google.com The protection of other ketone groups, such as those at C3 and C20, is often required before carrying out specific reduction reactions to ensure selectivity. google.comgoogle.com
A general representation of some key oxidation/reduction steps is provided in the table below.
| Step | Reactants | Reagents and Conditions | Product |
| Oxidation | Mold oxide intermediate | Glacial acetic acid, Manganous chloride tetrahydrate, Chromic anhydride (B1165640) aqueous solution, 10-30 °C | Pu Shi intermediate |
| 11-Reduction | 4-pregnene-3,11,20-trione-17α-ol-21-acetate derivative | Potassium borohydride, Pyridine, Water, 15-30 hours | 11β-hydroxy derivative |
Table 1: Illustrative Oxidation and Reduction Reactions in Methylprednisolone Synthesis. google.comgoogle.com
A defining structural feature of methylprednisolone is the presence of a double bond between the C1 and C2 positions of the steroid's A-ring. wikipedia.org This unsaturation is introduced through a dehydrogenation reaction. google.comgoogle.com This transformation is critical as it significantly enhances the anti-inflammatory potency of the resulting glucocorticoid. mdpi.com
The dehydrogenation can be accomplished using chemical oxidizing agents or through microbial fermentation. chinjmap.commdpi.com In chemical synthesis, reagents like selenium dioxide or certain quinones, such as benzoquinone, in the presence of an acid catalyst like tosic acid, can be employed to introduce the C1-C2 double bond. google.com The reaction is typically carried out in a mixed solvent system, for example, methanol (B129727) and chloroform. google.com
The "methyl" in methylprednisolone refers to the methyl group at the C6α position of the steroid nucleus. wikipedia.org The introduction of this methyl group is a key step that differentiates methylprednisolone from its parent compound, prednisolone (B192156). This methylation is typically performed at a later stage of the synthesis. google.comgoogle.com
One method for this methylation involves the use of a methylating agent in the presence of a catalyst. google.com For instance, the reaction can be carried out using dimethyl formamide (B127407) and a palladium on carbon (Pd/C) catalyst, with tetrahydrobenzene acting as a reaction promoter at elevated temperatures. google.com The conditions for this reaction, including the choice of solvent and catalyst, are crucial for achieving the desired stereochemistry and a high yield of the 6α-methyl isomer. google.com
| Reaction | Key Reactant | Reagents and Conditions | Key Product |
| 6-Methylation | Methylene (B1212753) intermediate | Dimethyl formamide, Tetrahydrobenzene, Palladium on carbon, 80-110 °C, 1-5 hours | 6-methyl derivative |
Table 2: Representative Methylation Reaction Conditions. google.com
Esterification Chemistry for Methylprednisolone Acetate
Once methylprednisolone has been synthesized, the final step to produce this compound is an esterification reaction. nih.gov This reaction involves the conversion of the primary hydroxyl group at the C21 position of methylprednisolone into an acetate ester. nih.govwikipedia.org The esterification is achieved by reacting methylprednisolone with acetic acid or a derivative of acetic acid, such as acetic anhydride. msdvetmanual.comgoogle.com
This transformation is significant because the resulting acetate ester is less water-soluble than the parent methylprednisolone. msdvetmanual.com This property allows for the formulation of long-acting depot injections for intramuscular, intra-articular, or soft tissue administration. msdvetmanual.comaapmr.org The esterification with acetic acid is a common strategy to modify the pharmacokinetic profile of corticosteroids. msdvetmanual.com The reaction can be catalyzed by an acid, and the conditions are generally mild to avoid unwanted side reactions on the sensitive steroid molecule. google.com
Methodological Advancements in Steroid Synthesis
The field of steroid synthesis is continually evolving, with ongoing research focused on developing more efficient, cost-effective, and environmentally friendly methods. nih.govrsc.org These advancements have a direct impact on the production of complex steroids like methylprednisolone. Key areas of progress include the development of new catalytic methods, including the use of transition metal catalysis, Lewis acid catalysis, and organocatalysis. nih.gov These new catalytic systems offer improved selectivity and efficiency for various transformations, such as C-H oxidation and the construction of complex ring systems. nih.gov
Furthermore, there is a growing emphasis on "green" chemistry in steroid manufacturing. mdpi.com This includes the use of biocatalysis and microbial transformations, which can offer high selectivity and reduce the need for harsh chemical reagents and solvents. nih.govmdpi.com For instance, microbial processes are already used for specific hydroxylations in steroid synthesis. nih.gov The development of engineered microorganisms and novel enzymatic pathways holds promise for the de novo biosynthesis of steroids, which could represent a significant breakthrough in the industry. mdpi.com These advancements aim to improve reaction yields, reduce the number of synthetic steps, and minimize the environmental impact of steroid production. rsc.orgmdpi.com
Mechanistic Investigations at Cellular and Molecular Levels
Glucocorticoid Receptor (GR) Interactions and Nuclear Translocation
The initial and critical step in the genomic action of methylprednisolone (B1676475) acetate (B1210297) is its interaction with the glucocorticoid receptor (GR). In its inactive state, the GR resides primarily in the cytoplasm as part of a large multi-protein complex. uconn.edunih.gov
As a lipophilic molecule, methylprednisolone acetate passively diffuses across the cell membrane into the cytoplasm. patsnap.comnih.gov Once inside the cell, it binds with high affinity to specific glucocorticoid receptors located in the cytoplasm. patsnap.com This binding is a crucial determinant of its potency and initiates the cascade of events leading to its therapeutic effects. The active form, methylprednisolone, is slowly released following the hydrolysis of the acetate ester. patsnap.com
The binding of methylprednisolone to the ligand-binding domain of the GR induces a significant conformational change in the receptor protein. patsnap.comnih.gov This alteration causes the dissociation of the receptor from the associated multi-protein complex, which includes heat shock proteins (hsps). nih.gov This structural transformation is an ATP-dependent process and is essential for exposing the nuclear localization signals on the receptor, making it competent for nuclear import. nih.govnih.goviapchem.org
Following the conformational change and dissociation from the chaperone proteins, the newly formed hormone-receptor complex is actively transported into the cell nucleus. patsnap.comnih.goviapchem.org This translocation is an energy-dependent process facilitated by the nuclear import machinery, which recognizes the receptor's nuclear localization signals. nih.gov The complex moves through the nuclear pore to gain access to the cell's genetic material. uconn.edunih.gov
| Stage | Location | Key Events |
| Binding | Cytoplasm | This compound diffuses across the cell membrane and binds with high affinity to the cytoplasmic Glucocorticoid Receptor (GR). patsnap.com |
| Conformational Change | Cytoplasm | Ligand binding induces a conformational change in the GR, causing the dissociation of heat shock proteins. patsnap.comnih.gov |
| Translocation | From Cytoplasm to Nucleus | The activated GR-ligand complex is actively transported through the nuclear pore into the nucleus. patsnap.comnih.gov |
Genomic and Non-Genomic Actions
Once inside the nucleus, the methylprednisolone-GR complex can modulate gene expression, a process known as genomic action. Additionally, this compound can elicit rapid effects that are independent of gene transcription, referred to as non-genomic actions. patsnap.com
The primary genomic mechanism involves the binding of the activated GR complex to specific DNA sequences known as Glucocorticoid Response Elements (GREs). patsnap.comiapchem.org These GREs are located in the promoter regions of target genes. patsnap.com By binding to these elements, the GR complex can act as a transcription factor, either upregulating the expression of anti-inflammatory proteins or downregulating the expression of pro-inflammatory proteins, such as certain cytokines. patsnap.comwikipedia.org This modulation of gene transcription is the basis for many of the significant anti-inflammatory and immunosuppressive effects of methylprednisolone. patsnap.com
This compound also exerts rapid, non-genomic effects. patsnap.com These actions are too quick to be explained by changes in gene expression and are thought to be mediated by the steroid's interaction with cellular membranes. patsnap.combohrium.com This can involve physicochemical interactions where the steroid molecule intercalates into the cell membrane, altering its properties and influencing the function of membrane-bound proteins. bohrium.com Research also points to the existence of membrane-bound glucocorticoid receptors that can mediate these fast responses, affecting ion transport and neurotransmitter release. nih.govnih.gov
| Action Type | Mechanism | Cellular Location | Key Outcomes |
| Genomic | Activated GR complex binds to Glucocorticoid Response Elements (GREs) on DNA. patsnap.comiapchem.org | Nucleus | Upregulation of anti-inflammatory genes and downregulation of pro-inflammatory genes. patsnap.com |
| Non-Genomic | Physicochemical interaction with the cell membrane and activation of membrane-bound receptors. patsnap.combohrium.comnih.gov | Cell Membrane | Rapid cellular effects, such as altered ion transport and enzyme activity. patsnap.combohrium.com |
Modulation of Gene Expression
A primary mechanism of action for this compound involves its diffusion across the cell membrane and binding to specific cytoplasmic glucocorticoid receptors. This steroid-receptor complex then translocates to the nucleus, where it interacts with glucocorticoid response elements (GREs) on DNA to either activate or suppress the transcription of target genes. patsnap.compatsnap.com
This compound's anti-inflammatory properties are significantly mediated by the upregulation of genes that encode anti-inflammatory proteins. patsnap.com A principal example is Lipocortin-1, also known as Annexin A1. patsnap.compatsnap.com The synthesis and function of Annexin A1 are increased by glucocorticoids. wikipedia.org Studies show that methylprednisolone up-regulates the expression of Annexin A1 in human bronchial epithelial cells. nih.gov Annexin A1 plays a crucial role in the resolution of inflammation by inhibiting phospholipase A2, a key enzyme in the arachidonic acid pathway. patsnap.compatsnap.com This inhibition blocks the production of potent inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. patsnap.compatsnap.comwikipedia.org
A crucial aspect of this compound's action is its ability to downregulate the expression of a wide array of pro-inflammatory genes. patsnap.com This includes the suppression of genes encoding for key cytokines that orchestrate the inflammatory response, such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). patsnap.compatsnap.com
Furthermore, research has demonstrated that methylprednisolone significantly reduces the production of Interleukin-17 (IL-17) and Interferon-gamma (IFN-γ) in both naive and primed T cells. nih.gov A study on mitogen-stimulated lymph node cells showed a dose-dependent inhibition of IL-17 and IFN-γ production by methylprednisolone. nih.gov This inhibitory effect is important for managing autoimmune diseases where these cytokines play a pathogenic role. nih.gov
Table 1: Effect of Methylprednisolone on Pro-inflammatory Cytokine Production
Methylprednisolone exerts significant control over inflammatory gene expression by inhibiting pro-inflammatory transcription factors, most notably Nuclear Factor-kappa-B (NF-κB). wikipedia.orgnih.gov NF-κB is a central regulator in the immune response, activating the transcription of numerous genes for cytokines, chemokines, and adhesion molecules. wikipedia.orgnih.gov
Glucocorticoids, including methylprednisolone, inhibit NF-κB activation. nih.govnih.gov This inhibition is mediated by the induction of the IκBα inhibitory protein, which sequesters activated NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent gene activation. nih.gov In a rat model of spinal cord injury, methylprednisolone administered after the injury reduced the expression of TNF-α by 55% and significantly inhibited NF-κB binding activity. nih.gov This demonstrates that the anti-inflammatory effects of methylprednisolone are, in large part, due to the suppression of the TNF-α-NF-κB signaling pathway. nih.gov
The modulatory effects of this compound on gene expression can be highly specific to the tissue type and the target gene. This is evident in studies using tissue explants. Research on immature ovine knee joint tissue explants (articular cartilage, synovium, and infrapatellar fat pad) investigated the effect of this compound on the expression of Matrix Metalloproteinases (MMPs), which are enzymes involved in cartilage degradation. nih.gov
In this model, inflammation was induced with Interleukin-1β (IL-1β). Subsequent treatment with this compound resulted in a significant and consistent suppression of MMP mRNA expression. nih.govproquest.com The responsiveness, however, was tissue- and gene-specific. nih.govproquest.com
Table 2: Effect of this compound on IL-1β-Induced MMP mRNA Expression in Ovine Knee Tissue Explants
Data sourced from a study on immature ovine knee joint tissue explants where inflammation was induced by IL-1β. nih.govproquest.com
Another study on synovial membrane biopsies from patients with rheumatoid arthritis found that high-dose methylprednisolone therapy led to a rapid and substantial decrease in the expression of MMP-1 within 24 hours, but had no effect on MMP-3 expression in the same timeframe. nih.gov
Effects on Cellular Processes and Macromolecular Synthesis
This compound's influence on gene expression translates into profound effects on cellular processes and the synthesis of essential macromolecules, particularly within connective tissues like articular cartilage. An in-vitro study using normal equine articular cartilage explants revealed a dose-dependent effect on proteoglycan and collagen metabolism. madbarn.com
Low concentrations of this compound (0.0004 to 0.04 mg/ml) were found to significantly increase total protein synthesis and showed a tendency to boost collagen synthesis, while having no effect on proteoglycan synthesis. madbarn.com In contrast, high concentrations (0.4 and 4.0 mg/ml) severely suppressed the synthesis of proteoglycans, total protein, and collagen. madbarn.com
Regarding degradation, lower doses had a minimal impact on proteoglycan breakdown. madbarn.com However, high doses of this compound decreased the degradation of total proteoglycan and, at the highest concentration, also significantly decreased the degradation of newly synthesized proteoglycan. madbarn.com
Table 3: Dose-Dependent Effects of this compound on Macromolecular Synthesis in Articular Cartilage Explants
Findings based on an in-vitro study of normal equine articular cartilage explants. madbarn.com
Modulation of RNA Synthesis
In contrast to its effect on DNA synthesis, this compound has been shown to increase the rate of RNA synthesis. In the same study on corneal epithelial cells, a significant 79% greater rate of RNA synthesis was observed in the cells treated with this compound compared to the vehicle-treated controls. nih.gov RNA synthesis is a fundamental process for gene expression, and its modulation by glucocorticoids can have widespread effects on cellular function. The chemical modifications of RNA molecules themselves can also play a role in gene expression regulation, which may be an area for further investigation in the context of glucocorticoid action. nih.govsemanticscholar.org
Influence on Protein Synthesis
The influence of this compound on protein synthesis appears to be dose-dependent and tissue-specific. In the study on corneal epithelial cells, there was no apparent change in gross protein synthesis. nih.gov However, research on articular cartilage explants revealed a more complex relationship. madbarn.comnih.gov Low concentrations of this compound (0.0004, 0.004, and 0.04 mg/ml) led to a significant increase in total protein synthesis. madbarn.comnih.gov Conversely, high concentrations (0.4 and 4.0 mg/ml) severely depressed proteoglycan, total protein, and collagen synthesis. madbarn.comnih.gov This catabolic effect at higher doses is a known characteristic of glucocorticoids, which can lead to increased protein breakdown and decreased protein synthesis in various tissues. droracle.ai
| Concentration (mg/ml) | Effect on Total Protein Synthesis |
|---|---|
| 0.0004 | Significant Increase |
| 0.004 | Significant Increase |
| 0.04 | Significant Increase |
| 0.4 | Severely Depressed |
| 4.0 | Severely Depressed |
Alteration of Glucose Oxidation Pathways
This compound can alter glucose metabolism by affecting glucose oxidation pathways. In corneal epithelial cells, the compound was found to cause a 30% slower rate of glucose oxidation through glycolysis. nih.gov In human subjects, acute administration of methylprednisolone led to a temporary alteration of glucose tolerance, which was associated with a decrease in the activity of pyruvate (B1213749) dehydrogenase (PDH), the rate-limiting enzyme for glucose oxidation. nih.gov This impairment of glucose oxidation is a contributing factor to the broader effects of glucocorticoids on glucose metabolism. nih.gov These steroids are known to enhance gluconeogenesis, the process of generating new glucose, by up-regulating key enzymes and increasing the availability of precursors from protein and fat breakdown. nih.govplos.org They can also inhibit glucose uptake and utilization in peripheral tissues. nih.govresearchgate.net
Inhibition of Angiogenesis via Inflammatory Cell Mediation
This compound can inhibit angiogenesis, the formation of new blood vessels, through a mechanism that involves the mediation of inflammatory cells. tandfonline.com In a study using a rabbit cornea model, angiogenesis induced by transforming growth factor beta (TGF-β) was prevented by the local administration of this compound, which also prevented the influx of inflammatory cells. tandfonline.com When the administration of the steroid was delayed, allowing inflammatory cells to enter the cornea, angiogenesis occurred, suggesting that this compound's primary anti-angiogenic effect in this context was due to its anti-inflammatory action rather than a direct effect on the endothelial cells forming the capillaries. tandfonline.com This points to an indirect mechanism for the inhibition of angiogenesis, where the recruitment of inflammatory cells, which can release direct angiogenic factors, is blocked. tandfonline.complos.orged.ac.uk
Impact on Immune Cell Subpopulations and Functions
Inhibition of Neutrophil Migration
Methylprednisolone has been shown to inhibit the migration of neutrophils, a type of white blood cell crucial to the inflammatory response. nih.gov This effect is achieved by inhibiting the production of a T-lymphocyte mediator known as neutrophil migration inhibition factor from T-lymphocytes (NIF-T). nih.gov At concentrations as low as 10⁻⁷ M, methylprednisolone was found to inhibit NIF-T activity in response to stimuli. nih.gov Importantly, the steroid did not affect the responsiveness of neutrophils to NIF-T itself, indicating that the mechanism of action is the inhibition of the mediator's production. nih.gov This effect on NIF-T production was found to be reversible within 24 hours. nih.gov The migration of leukocytes, including neutrophils, is a critical step in the inflammatory process. frontiersin.org
| Parameter | Observation |
|---|---|
| Effect on NIF-T Production | Inhibited at concentrations as low as 10⁻⁷ M |
| Effect on Neutrophil Responsiveness to NIF-T | No alteration |
| Reversibility of Effect on NIF-T Production | Reversible within 24 hours |
Reduction of T-lymphocyte Proliferation
This compound has been shown to reduce the proliferation of T-lymphocytes, a key component of its immunosuppressive activity. patsnap.compatsnap.com It inhibits cell-mediated immunological functions that are dependent on lymphocytes. nih.gov Studies on peripheral blood mononuclear cells (PBMCs) from patients with multiple sclerosis demonstrated that this compound at a concentration of 2.5 µM could inhibit the proliferation of Th1 cells by approximately 33% after 48 hours. semanticscholar.org This inhibition was accompanied by a significant reduction in the gene expression of T-bet, a key transcription factor for Th1 cells, and interferon-γ (IFN-γ), the main pro-inflammatory cytokine produced by these cells. semanticscholar.org Other research indicates that methylprednisolone reduces the survival of activated CD4+ T cells, an effect mediated through the inhibition of the NF-κB pathway, though it did not affect their proliferation in that specific study. nih.gov High doses of glucocorticoids are also known to induce apoptosis (cell death) in T-cells. nih.gov
| Compound | Concentration | Effect on Th1 Cells (48h) | Gene Expression Inhibition | Source |
|---|---|---|---|---|
| This compound | 2.5 µM | ~33% reduction in proliferation | T-bet, IFN-γ | semanticscholar.org |
Impairment of Macrophage and Antigen-Presenting Cell Function
The compound significantly impairs the function of macrophages and other antigen-presenting cells (APCs). patsnap.com Glucocorticoids, including methylprednisolone, can severely impair the differentiation and antigen-presenting capabilities of dendritic cells, which are crucial for initiating an immune response. nih.gov This impairment occurs even though the glucocorticoids may increase the expression of certain Toll-like receptors on the dendritic cells. nih.gov Furthermore, methylprednisolone influences macrophage polarization, promoting a shift from the pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype. researchgate.net This shift is associated with the secretion of the anti-inflammatory cytokine interleukin-10 (IL-10). researchgate.net By affecting these key immune cells, this compound broadly suppresses the adaptive immune response. patsnap.com
Cytokine Secretion in Cell Co-cultures
This compound modulates the immune response by altering the profile of secreted cytokines. In co-cultures of myelin oligodendrocyte glycoprotein (B1211001) (MOG)-reactivated lymphocytes, treatment with methylprednisolone was found to significantly decrease the secretion of pro-inflammatory cytokines, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-17. nih.gov Conversely, the treatment led to a significant increase in the production of anti-inflammatory cytokines such as IL-4 and IL-10. nih.gov Similarly, studies on a related glucocorticoid, prednisone, showed it could stimulate the secretion of IL-10 while inhibiting the secretion of IL-17A. oncotarget.com In inflammatory cell models using rat keratocytes, corticosteroids significantly decreased the levels of TNF-α and IL-6. plos.org This demonstrates a decisive shift from a pro-inflammatory to an anti-inflammatory cytokine environment. nih.gov
| Cytokine | Effect of Methylprednisolone/Corticosteroid Treatment | Cell/Culture Type | Source |
|---|---|---|---|
| IFN-γ | Reduced | MOG-reactivated lymphocytes | nih.gov |
| TNF-α | Reduced | MOG-reactivated lymphocytes, Rat keratocytes | nih.govplos.org |
| IL-17 / IL-17A | Reduced | MOG-reactivated lymphocytes, Decidual immune cells | nih.govoncotarget.com |
| IL-6 | Reduced | Rat keratocytes | plos.org |
| IL-4 | Increased | MOG-reactivated lymphocytes | nih.gov |
| IL-10 | Increased | MOG-reactivated lymphocytes, Decidual immune cells | nih.govoncotarget.com |
Extracellular Matrix Interactions
This compound also has significant, dose-dependent effects on the components of the extracellular matrix, particularly within articular cartilage.
Effects on Proteoglycan Synthesis in Cartilage
The effect of this compound on proteoglycan synthesis in cartilage is highly dependent on its concentration. In vitro studies using equine articular cartilage explants have shown that lower concentrations of the compound (0.04 mg/ml or less) have no significant effect on proteoglycan synthesis compared to controls. nih.govmadbarn.com However, higher concentrations (0.4 and 4.0 mg/ml) severely depress the synthesis of proteoglycans. nih.govmadbarn.com Another study confirmed that this compound caused a decrease in proteoglycan synthesis. avma.orgnih.gov Specifically, concentrations of 0.05 and 0.5 mg/mL were found to decrease proteoglycan production by 37% and 75%, respectively. nih.govavma.org
| MPA Concentration (mg/ml) | Effect on Proteoglycan Synthesis | Source |
|---|---|---|
| ≤ 0.04 | No significant effect | nih.govmadbarn.com |
| 0.05 | 37% decrease | avma.org |
| 0.4 | Severely depressed | nih.govmadbarn.com |
| 0.5 | 75% decrease | avma.org |
| 4.0 | Severely depressed | nih.govmadbarn.com |
Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Models
Drug Metabolism and Prodrug Hydrolysis
Methylprednisolone (B1676475) acetate (B1210297) (MPA) is a prodrug ester of methylprednisolone. avma.org Its therapeutic activity is dependent on its conversion to the active moiety, methylprednisolone. This hydrolysis is a critical step in its mechanism of action.
Methylprednisolone acetate must be hydrolyzed to its active form, methylprednisolone (MP), to exert its effects. avma.org This bioconversion has been demonstrated in several animal models. Following intra-articular administration in horses, MPA is hydrolyzed within the synovial environment, leading to the presence of both MPA and the pharmacologically active MP. nih.gov Similarly, studies in dogs have shown the slow release of methylprednisolone following the intramuscular administration of this compound. avma.orgnih.gov The ester formulation is designed to be less water-soluble and more lipid-soluble, which delays absorption and prolongs its action. avma.org
The rate of hydrolysis of this compound to methylprednisolone has been characterized in biological fluids, particularly synovial fluid, in preclinical studies.
In a study involving horses that received a single intra-articular administration of MPA, the kinetics of both the prodrug and the active metabolite were measured in synovial fluid. nih.gov this compound was detectable for two to six days post-injection. The resulting methylprednisolone was present in pharmacologically significant concentrations for a variable period, ranging from 4.8 to 39 days. nih.gov
The kinetic profile in synovial fluid demonstrated a rapid initial decline for both compounds after reaching maximum concentration. From the time of administration up to approximately five days, the concentration of methylprednisolone in synovial fluid decreased with a half-time of 9.95 hours. Subsequently, the decline slowed, with an apparent half-time of 115 hours. nih.gov Trace amounts of methylprednisolone (less than 5 ng/mL) were detected in the plasma within the first 24 hours. nih.gov
| Parameter | Value |
|---|---|
| Time to Max Synovial Concentration (MP) | 2 to 10 hours |
| Initial Decline Half-Time (MP) | 9.95 hours |
| Terminal Decline Half-Time (MP) | 115 hours |
Absorption and Distribution Dynamics in Animal Models
The absorption and distribution of methylprednisolone following the administration of this compound are characterized by slow absorption kinetics and wide distribution.
The acetate ester formulation is designed for delayed absorption, leading to a prolonged therapeutic effect. avma.org This has been consistently observed across different preclinical models and routes of administration.
Dogs: Following intramuscular administration of this compound in dogs, the absorption of the released methylprednisolone was found to be slow, with a calculated absorption half-time of 69.04 hours. nih.gov
Rats: In rats receiving an intramuscular dose, the absorption was also slow and best described by a model with two first-order absorption rate constants (1.26 and 0.219 h⁻¹), which is indicative of flip-flop kinetics. nih.gov
Horses: After intra-articular administration in horses, the transfer of methylprednisolone from the joint into the plasma was characterized by a median transfer half-life of 1.7 hours. avma.orgnih.gov The maximum plasma concentration of methylprednisolone (7.26 ± 3.3 ng/mL) was reached at 8 hours. avma.orgnih.gov
| Animal Model | Route of Administration | Parameter | Value | Reference |
|---|---|---|---|---|
| Dog | Intramuscular | Absorption Half-Time | 69.04 hours | nih.gov |
| Rat | Intramuscular | Absorption Rate Constants (kₐ) | 1.26 h⁻¹ and 0.219 h⁻¹ | nih.gov |
| Horse | Intra-articular | Transfer Half-Life (Joint to Plasma) | 1.7 hours | avma.orgnih.gov |
The volume of distribution (Vd) for methylprednisolone, the active metabolite, indicates that the steroid moderately distributes into tissue spaces. nih.govdrugbank.com A meta-analysis of studies in healthy human subjects reported an average volume of distribution for methylprednisolone of 1.17 L/kg. nih.gov In rats, the estimated volume of distribution of methylprednisolone at the intramuscular injection site was approximately 0.70 L/kg, which is close to the reported water content in rat muscle. nih.gov Another study in healthy volunteers found the mean volume of distribution to be 1.4 L/kg. nih.gov
Methylprednisolone is known to bind to plasma proteins, primarily albumin. drugbank.com Studies have shown that methylprednisolone exhibits linear plasma protein binding, with an average binding of 77%. nih.govdrugbank.com Another source reports a plasma protein binding of 76.8%. drugbank.com Unlike some other corticosteroids, it does not significantly bind to corticosteroid-binding globulin (transcortin). drugbank.comwikipedia.org
Elimination Kinetics in Preclinical Species
The elimination kinetics of methylprednisolone, the active moiety of this compound, have been characterized in various preclinical models, revealing species-specific and administration-route-dependent differences.
Terminal Half-lives
The terminal half-life (t½) of methylprednisolone varies significantly depending on the animal model and the route of administration. In equine models, following intra-articular (IA) administration of 200 mg of this compound, the median elimination half-life from plasma was found to be 19.2 hours. avma.orgnih.gov Another study in Thoroughbred horses reported a terminal-phase half-life of 30 ± 4 hours after a 100 mg IA dose. avma.org The transfer half-life of methylprednisolone from the joint into the plasma in horses was a median of 1.7 hours. avma.orgnih.gov
In contrast, studies in rats have shown considerably shorter half-lives. After intramuscular injection, the terminal half-life was 1.1 hours. nih.gov Following intravenous administration in the same species, the half-life was even shorter, at 0.5 hours in normal rats and 0.33 hours in adrenalectomized rats. nih.gov The longer half-life observed after intramuscular dosing compared to intravenous dosing in rats suggests the presence of flip-flop absorption kinetics, where the rate of absorption is slower than the rate of elimination. nih.gov
Terminal Half-Life of Methylprednisolone in Preclinical Species
| Species | Route of Administration | Half-Life (t½) |
|---|---|---|
| Horse | Intra-articular (200 mg) | 19.2 hours (Median) |
| Horse (Thoroughbred) | Intra-articular (100 mg) | 30 ± 4 hours (Mean ± SE) |
| Rat | Intramuscular | 1.1 hours |
| Rat | Intravenous | 0.5 hours |
| Rat (Adrenalectomized) | Intravenous | 0.33 hours |
Clearance Rates
Clearance of methylprednisolone in preclinical studies has been shown to be dose-dependent. In a study involving rats, increasing an intravenous dose of free methylprednisolone from 2 mg/kg to 10 mg/kg resulted in an increase in clearance from 5.9 to 10.5 L/hr/kg. cncb.ac.cn A similar effect was observed with a liposomal formulation of methylprednisolone, where clearance increased from 1.8 to 2.3 L/hr/kg over the same dose range. cncb.ac.cn
Dose-Dependent Clearance of Methylprednisolone in Rats
| Formulation | Dose | Clearance (L/hr/kg) |
|---|---|---|
| Free Methylprednisolone | 2 mg/kg | 5.9 |
| 10 mg/kg | 10.5 | |
| Liposomal Methylprednisolone | 2 mg/kg | 1.8 |
| 10 mg/kg | 2.3 |
Pharmacokinetic-Pharmacodynamic Modeling
Pharmacokinetic-pharmacodynamic (PK-PD) modeling is essential for understanding the relationship between drug concentration and its physiological effect. For this compound, this includes its profound impact on endogenous hormone levels.
Relationship between Plasma Concentrations and Endogenous Hormone Suppression (e.g., Hydrocortisone (B1673445), Cortisone)
A single intra-articular administration of this compound has been shown to cause a significant and prolonged suppression of endogenous corticosteroids in horses. nih.gov Following a 200 mg IA injection, plasma concentrations of both hydrocortisone (cortisol) and cortisone (B1669442) were markedly reduced. avma.orgnih.gov
At 3 hours post-administration, plasma hydrocortisone levels decreased from a baseline of 61.1 ± 18.9 ng/mL to 25.7 ± 12.1 ng/mL. avma.orgnih.gov Similarly, plasma cortisone concentrations fell from a baseline of 2.9 ± 0.28 ng/mL to 2.10 ± 1.0 ng/mL within the same timeframe. avma.orgnih.gov This suppression is potent and lasting; hydrocortisone concentrations in plasma fell below the lower limit of quantification (LLOQ) for at least 48 hours after administration of either a 100 mg or 200 mg dose. wustl.edunih.govresearchgate.net In some cases, the suppression of these endogenous hormones was observed for as long as 240 hours after the injection. nih.gov The duration of suppression was dose-dependent, with plasma hydrocortisone levels remaining below baseline for 2 days after a 100 mg dose and for 4 days after a 200 mg dose. avma.org
Endogenous Hormone Suppression in Horses 3 Hours After 200 mg IA this compound
| Hormone | Baseline Concentration (ng/mL) | Concentration at 3 Hours (ng/mL) |
|---|---|---|
| Hydrocortisone | 61.1 ± 18.9 | 25.7 ± 12.1 |
| Cortisone | 2.9 ± 0.28 | 2.10 ± 1.0 |
Non-Compartmental Analysis (NCA) of Pharmacokinetic Profiles
Non-compartmental analysis (NCA) is a standard method used to determine key pharmacokinetic parameters directly from the observed concentration-time data without assuming a specific compartmental model structure. quantics.co.ukallucent.com This approach relies on algebraic equations, often using the trapezoidal rule to calculate the Area Under the Curve (AUC), which is a measure of total drug exposure. allucent.comphinc-modeling.com
In preclinical studies of this compound in horses, NCA has been used to characterize the pharmacokinetic profile of the active methylprednisolone moiety. avma.org Key parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and terminal half-life (t1/2 λz) were determined following intra-articular administration. avma.org
Non-Compartmental PK Parameters for Methylprednisolone in Horse Plasma After Intra-Articular Administration
| Parameter | 100 mg Dose (Mean ± SE) | 200 mg Dose (Mean ± SE) |
|---|---|---|
| Cmax (pg/mL) | 5,070 ± 297 | 5,633 ± 921 |
| Tmax (h) | 12.00 ± 0 | 13.20 ± 3 |
| Terminal Half-Life (h) | 30 ± 4 | 117 ± 18 |
Data from a study in Thoroughbreds. avma.org
Nonlinear Mixed-Effect Modeling for Variability Analysis
Nonlinear mixed-effects modeling (NLMEM) is a sophisticated statistical approach used in pharmacokinetic analysis to describe drug concentration-time courses and to quantify the sources of variability in a population. mathworks.comnih.gov These models are particularly valuable as they account for both fixed effects, which are population-level parameters, and random effects, which describe the unexplained inter-individual variability. mathworks.comnih.gov
This modeling technique allows for a comprehensive analysis of sparse datasets and repeated measurements from individuals. mathworks.com In the context of this compound pharmacokinetics, NLMEM can be employed to build semi-mechanistic models based on pharmacological principles to analyze and predict drug behavior across a population. nih.gov By separating population-typical trends from individual deviations, these models provide deeper insights into the factors influencing drug disposition and can help in understanding why different subjects may respond differently to the same drug administration. nih.govnih.gov While specific NLMEM analyses for this compound in preclinical models are not detailed in the provided scope, this methodology represents a key tool for analyzing sources of variability in its pharmacokinetic profile.
Advanced Analytical Methodologies for Research
Chromatographic Techniques for Quantitative Analysis and Impurity Profiling
Chromatographic methods are indispensable for the separation, identification, and quantification of methylprednisolone (B1676475) acetate (B1210297) and its related substances. These techniques offer high resolution and sensitivity, making them ideal for assaying the active pharmaceutical ingredient (API) and detecting potential impurities or degradation products.
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the assay of methylprednisolone acetate, providing a reliable and precise method for determining its purity and concentration in bulk drug substances and finished pharmaceutical products. HPLC methods are widely adopted in quality control laboratories for routine analysis due to their accuracy and robustness. The versatility of HPLC allows for the separation of MPA from its precursors, metabolites, and degradation products, ensuring that the final product meets stringent quality standards. These methods are often validated according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, and specificity. nih.govnih.gov
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Ultraviolet (UV) detection is the most common modality for the analysis of this compound. nih.govresearchgate.net In this technique, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, causing the less polar MPA to be retained longer on the column relative to more polar impurities.
Several RP-HPLC methods have been developed for the accurate quantitation of methylprednisolone (MP) and this compound (MPA). nih.gov One such method utilizes a Beckman/Altex Ultrasphere ODS column with a mobile phase composed of acetonitrile (B52724), water, and glacial acetic acid in a 33:62:5 (v/v/v) ratio. nih.gov Detection is typically carried out at a wavelength of 254 nm, where the chromophore of the steroid molecule exhibits strong absorbance. nih.govnih.govasianpubs.org These methods are capable of quantifying MPA in various matrices, including human plasma, over a specific concentration range. nih.gov Another established method employs a C18 column with an isocratic mobile phase of 1 g/L ammonium (B1175870) acetate and acetonitrile (67:33 v/v) at a flow rate of 1.5 mL/min and a column temperature of 50 °C. asianpubs.orgresearchgate.netasianpubs.org
The following table summarizes typical parameters for RP-HPLC with UV detection for MPA analysis:
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | Beckman/Altex Ultrasphere ODS (C18) | C18 column (100 mm × 4.6 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile:Water:Glacial Acetic Acid (33:62:5, v/v/v) | 1 g/L Ammonium Acetate:Acetonitrile (67:33, v/v) |
| Detection Wavelength | 254 nm | 254 nm |
| Flow Rate | Not Specified | 1.5 mL/min |
| Column Temperature | Not Specified | 50 °C |
| Analyte Retention Time | Not Specified | ~7 minutes |
This table presents a summary of conditions from different validated methods and is for illustrative purposes.
Stability-indicating analytical methods are crucial for determining the intrinsic stability of a drug substance and for monitoring the concentration of the active ingredient in stability studies. A stability-indicating HPLC method is one that can accurately quantify the drug substance in the presence of its degradation products, impurities, and excipients.
For this compound, stability-indicating RP-HPLC methods have been developed and validated according to ICH guidelines. asianpubs.orgresearchgate.netasianpubs.org These methods are established through forced degradation studies, where the drug substance is exposed to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. nih.gov The method must be able to separate the intact MPA peak from all the degradation product peaks that are formed under these stress conditions. researchgate.netasianpubs.org
One validated stability-indicating method for MPA injectable suspension uses a C18 column with an isocratic mobile phase of 1 g/L ammonium acetate and acetonitrile (67:33 v/v). asianpubs.orgresearchgate.netasianpubs.org This method demonstrated linearity over a range of 0.2 µg/mL to 600 µg/mL, which corresponds to 0.05% to 150% of the test concentration. asianpubs.orgresearchgate.netasianpubs.org The limit of detection (LOD) and limit of quantification (LOQ) were established at 0.017%w/w and 0.05%w/w, respectively, showcasing the method's sensitivity. asianpubs.orgresearchgate.netasianpubs.org The successful separation of MPA from its impurities and degradation products confirms the method's specificity and stability-indicating nature. researchgate.netasianpubs.org
For highly sensitive and selective quantification of this compound and its active metabolite, methylprednisolone (MP), in biological matrices like plasma, Liquid Chromatography-Electrospray-Tandem Mass Spectrometry (LC-ESI-MS/MS) is the preferred technique. nih.govnih.govresearchgate.net This method combines the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry.
A rapid and sensitive LC-ESI-MS/MS method has been developed for the simultaneous detection and quantitation of MPA and MP in rat plasma. nih.gov This method utilizes a C-12 reversed-phase column with an isocratic elution. nih.gov Quantitation is performed in the positive ion multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions for each analyte and the internal standard. nih.gov
The following table details the MRM transitions used for the analysis:
| Compound | Precursor Ion (m/z) | Product Ions (m/z) |
| This compound (MPA) | 417 | 135 + 161 + 253 |
| Methylprednisolone (MP) | 375 | 135 + 161 + 253 |
| Internal Standard (MP-D2) | 377 | 135 + 161 + 253 |
This LC-ESI-MS/MS method was validated over a concentration range of 6-600 ng/mL, with a lower limit of quantitation (LLOQ) of 6 ng/mL for both analytes. nih.gov The high sensitivity and specificity of this technique make it invaluable for pharmacokinetic studies. nih.govnih.govresearchgate.net
Spectroscopic and Diffraction Techniques for Material Characterization
Beyond chromatographic analysis, spectroscopic and diffraction techniques are essential for characterizing the solid-state properties of this compound, which can significantly influence its stability, solubility, and bioavailability.
X-ray Powder Diffraction (XRPD) is a powerful, non-destructive technique used to analyze the solid-state structure of materials. americanpharmaceuticalreview.com It is a primary tool for identifying and differentiating between various crystalline forms (polymorphs) of a drug substance, as each polymorph produces a unique diffraction pattern. americanpharmaceuticalreview.comresearchgate.net The XRPD pattern is a fingerprint of the crystalline solid, determined by the arrangement of molecules in the crystal lattice.
Research has identified different crystalline forms of this compound. google.comresearchgate.netgoogle.com The existence of polymorphs can impact important pharmaceutical properties. XRPD is used to screen for new forms and to ensure the correct, desired crystalline form is present in the final drug product. americanpharmaceuticalreview.com
A novel crystal form of this compound has been identified, characterized by its unique X-ray powder diffraction pattern. The characteristic peaks for this form are observed at specific diffraction angles (2θ). google.comgoogle.com
The table below lists the characteristic 2θ values for this novel crystalline form of this compound:
| Diffraction Angle (2θ) |
| 13.319° |
| 18.682° |
| 15.181° |
| 12.479° |
| 21.221° |
| 14.319° |
Another known form, this compound form II, crystallizes in the orthorhombic space group P2₁2₁2₁ and has been fully characterized using synchrotron XRPD data. researchgate.net The ability of XRPD to distinguish between these different solid forms is critical for controlling the manufacturing process and ensuring product consistency. americanpharmaceuticalreview.com
Differential Scanning Calorimetry (DSC) for Thermal Behavior and Crystallinity
Differential Scanning Calorimetry (DSC) is a fundamental thermo-analytical technique used to characterize the thermal properties of pharmaceutical materials like this compound. mdpi.commdpi.com It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. mdpi.com This analysis provides critical information on physical and chemical changes, such as melting, crystallization, and polymorphic transitions. mdpi.com
For this compound, DSC is instrumental in identifying its melting point and studying its polymorphic behavior. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical attribute as different polymorphs can exhibit varying physical properties, including solubility and stability. google.com DSC thermograms of this compound show distinct endothermic peaks corresponding to the melting of different crystal forms. For instance, a study on a novel crystal form of this compound identified its melting point to be between 208-212°C. google.com The presence of multiple melting peaks or recrystallization exotherms in a DSC scan can indicate the presence of different polymorphs or the transition from a metastable to a more stable form upon heating. tainstruments.com
The heating rate used during DSC analysis can significantly influence the results. For thermally unstable compounds like some corticosteroids, rapid heating rates can shift thermal degradation to higher temperatures, allowing for the determination of the true melting point before decomposition occurs. tainstruments.comresearchgate.net DSC is also a valuable tool for assessing the crystallinity of a sample. The heat of fusion (melting enthalpy), calculated from the area of the melting peak, is directly proportional to the amount of crystalline material present. This allows for the quantification of crystallinity in partially amorphous samples. nih.gov However, for complex systems like amorphous solid dispersions, DSC's ability to quantify crystallinity can be limited, and it is often used in conjunction with other techniques like Powder X-ray Diffraction (PXRD) and Solid-State Nuclear Magnetic Resonance (SSNMR) for a comprehensive analysis. nih.gov
| Compound | Thermal Event | Observed Temperature (°C) | Significance | Reference |
|---|---|---|---|---|
| This compound (New Crystal Form) | Melting Point | 208 - 212 | Characterization of a new polymorphic form. | google.com |
| Prednisolone (B192156) Acetate | Endothermic Peak (Melting) | 241.65 | Indicates melting and purity of the drug substance. | researchgate.net |
| Dexamethasone Acetate (Form 1) | Melting | ~210 | Melting of a metastable polymorph. | tainstruments.com |
| Dexamethasone Acetate (Form 2) | Melting | >220 | Melting of a more stable form, often after recrystallization of Form 1. | tainstruments.com |
Fourier Transform Infrared Spectroscopy (FT-IR) for Molecular Interactions
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for probing the molecular structure of this compound and understanding intermolecular interactions. elsevierpure.com The method is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies. nih.gov The resulting FT-IR spectrum provides a unique molecular "fingerprint," allowing for the identification of the compound and its functional groups. researchgate.net
The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its key functional groups. These typically include:
C=O (Carbonyl) Stretching: Strong absorption bands for the ketone and ester carbonyl groups.
O-H (Hydroxyl) Stretching: A broad band indicating the presence of hydroxyl groups.
C-O (Ester) Stretching: Bands associated with the acetate group.
C-H (Alkyl) Stretching and Bending: Signals from the steroid backbone's methyl and methylene (B1212753) groups.
FT-IR is particularly sensitive to changes in the molecular environment, making it an excellent tool for studying molecular interactions. nih.govspectroscopyonline.com The formation of hydrogen bonds, for example, can cause a noticeable shift in the frequency and shape of the O-H and C=O stretching bands. By analyzing these shifts, researchers can gain insights into the physical state of this compound within a formulation, such as its interaction with excipients in drug-loaded nanofibers. researchgate.net This information is crucial for understanding drug stability and performance. Attenuated Total Reflection (ATR)-FTIR is a surface-sensitive variation of the technique that is especially useful for analyzing solid samples with minimal preparation. elsevierpure.com
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance |
|---|---|---|---|
| O-H | Stretching | 3200 - 3600 | Indicates hydroxyl groups, sensitive to hydrogen bonding. |
| C=O (Ketone) | Stretching | 1650 - 1725 | Characteristic of the steroid ring ketones. |
| C=O (Ester) | Stretching | 1735 - 1750 | Characteristic of the acetate group. |
| C=C | Stretching | 1600 - 1680 | Indicates alkene groups in the steroid A-ring. |
| C-O | Stretching | 1000 - 1300 | Associated with ester and alcohol functionalities. |
Nuclear Magnetic Resonance (NMR) for Impurity Identification and Molecular Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, the identification of impurities, and the study of its molecular dynamics. researchgate.net This technique exploits the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom in a molecule.
For impurity identification, high-resolution ¹H and ¹³C NMR are used to confirm the identity and purity of this compound. The spectrum of a pure sample is compared against a reference standard. The presence of unexpected signals can indicate impurities originating from the synthesis process or degradation. researchgate.netnih.gov The chemical shifts, signal integrations, and coupling patterns in the NMR spectrum allow for the precise structural determination of these impurities. researchgate.net Compendial sources and published literature provide data on the NMR chemical shifts of common laboratory solvents and reagents, which aids in distinguishing them from product-related impurities. illinois.edupitt.edusigmaaldrich.com
Solid-state NMR (SSNMR) is particularly valuable for investigating the molecular dynamics of this compound in its solid form. researchgate.net Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) can reveal information about the conformation and packing of molecules in the crystal lattice. Furthermore, measuring parameters such as the spin-lattice relaxation time (T₁) for different carbon nuclei provides insights into the mobility of various parts of the molecule. rsc.org Studies on glucocorticoids have shown that substitutions on the steroid backbone significantly affect nuclear spin dynamics. researchgate.net Shorter relaxation times indicate greater molecular motion. This dynamic information can be correlated with the compound's physical properties, such as stability and bioavailability. researchgate.net
| Impurity | Typical ¹H Chemical Shift (ppm) in CDCl₃ | Multiplicity |
|---|---|---|
| Acetone | 2.17 | Singlet |
| Acetonitrile | 2.10 | Singlet |
| Dichloromethane | 5.30 | Singlet |
| Toluene | 2.36 (CH₃), 7.17-7.29 (Ar-H) | Singlet, Multiplet |
| Ethyl Acetate | 1.26 (CH₃), 2.05 (CH₃CO), 4.12 (CH₂) | Triplet, Singlet, Quartet |
Note: Chemical shifts can vary slightly depending on concentration and temperature. pitt.edusigmaaldrich.com
Microscopic Imaging for Morphological Characterization
Scanning Electron Microscopy (SEM) for Particle Morphology
Scanning Electron Microscopy (SEM) is a vital technique for characterizing the particle morphology of pharmaceutical powders like this compound. nih.gov SEM uses a focused beam of electrons to scan the surface of a sample, generating high-resolution, three-dimensional images. upstate.edu These images provide detailed information about the size, shape, surface topography, and texture of individual particles. nih.govupstate.edu
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and is used to investigate the internal structure of materials. uiowa.edu In TEM, a beam of electrons is transmitted through an ultra-thin specimen. uic.edu The interaction of the electrons with the sample is used to form an image, providing detailed morphological information at the nanoscale.
While SEM visualizes the surface, TEM allows for the characterization of the internal features of this compound crystals, such as dislocations, stacking faults, and other crystal defects. nih.gov This level of detail is crucial for understanding the mechanical properties and stability of the crystalline material. TEM is also indispensable in the characterization of nanomedicines. For instance, if this compound is encapsulated in nanoparticles or liposomes for targeted drug delivery, TEM is used to determine the size, size distribution, and morphology of these nanocarriers. oncotarget.com Electron diffraction patterns can also be obtained using TEM, which provides information on the crystallographic structure and can help in identifying different polymorphs at the single-crystal level. uic.edunih.gov
Analytical Method Validation Principles
The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. For this compound, this typically involves validating a method, such as High-Performance Liquid Chromatography (HPLC), for assay and impurity determination. asianpubs.orgresearchgate.net Method validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). nih.gov
The core validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.netarlok.com For an HPLC method, this is demonstrated by showing that the peak for this compound is well-resolved from other peaks. asianpubs.org
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by linear regression analysis of the response versus concentration curve and is indicated by the correlation coefficient (R²). researchgate.netarlok.com
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration (e.g., a spiked matrix) and calculating the percentage recovery. nih.govarlok.com
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory). Precision is expressed as the relative standard deviation (RSD) of the results. nih.govarlok.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. asianpubs.org
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. asianpubs.org
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). This provides an indication of its reliability during normal usage. researchgate.netnih.gov
| Validation Parameter | Acceptance Criteria | Typical Result | Reference |
|---|---|---|---|
| Specificity | No interference at the retention time of the main peak. | No interference observed. | arlok.com |
| Linearity (Correlation Coefficient, R²) | R² > 0.999 | R² = 1.0000 | asianpubs.orgarlok.com |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.6% - 101.1% | arlok.com |
| Precision (Repeatability, %RSD) | RSD ≤ 2.0% | RSD = 0.7% | researchgate.netarlok.com |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3:1 | 0.017% w/w | asianpubs.orgresearchgate.net |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10:1 | 0.05% w/w | asianpubs.orgresearchgate.net |
| Robustness | System suitability parameters pass under varied conditions. | Method found to be robust. | researchgate.netnih.gov |
Adherence to Regulatory Guidelines (e.g., ICH, USP)
The validation of analytical procedures for this compound is governed by a harmonized framework established by international regulatory bodies. The most prominent of these are the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) and the United States Pharmacopeia (USP).
The objective of analytical procedure validation is to demonstrate its suitability for the intended purpose. europa.euich.org The primary ICH guideline for this is Q2(R1), "Validation of Analytical Procedures: Text and Methodology," which provides a comprehensive framework for the validation of various analytical tests. ich.orgresearchgate.net This guideline outlines the performance characteristics that need to be evaluated, which include specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit. europa.euich.org Analytical methods developed for this compound, such as reverse-phase high-performance liquid chromatography (RP-HPLC), are validated as per these ICH guidelines. researchgate.netarlok.com
The United States Pharmacopeia (USP) provides specific monographs for this compound and its various dosage forms, such as injectable suspensions and creams. pharmacopeia.cnuspbpep.comuspbpep.com These monographs detail the official analytical procedures for assay and impurity determination. USP General Chapter <1225>, "Validation of Compendial Procedures," provides the requirements for validating analytical methods. basciences.comusp.org This chapter works in conjunction with the ICH guidelines and outlines the data elements required for the validation of different categories of analytical methods. uspbpep.com For instance, the assay of this compound in a finished product would be considered a Category I test, requiring evaluation of accuracy, precision, specificity, linearity, and range. basciences.com
When a laboratory uses an analytical method already published in the USP monograph for this compound, a full validation is not required. However, the laboratory must verify the suitability of the procedure under the actual conditions of use, as stipulated in USP chapter <1226>, "Verification of Compendial Procedures." usp.org Revalidation of an analytical method for this compound may be necessary when there are changes in the synthesis of the drug substance, the composition of the finished product, or the analytical procedure itself. uspbpep.com
Specificity, Linearity, Precision, Accuracy, Detection and Quantitation Limits
The validation of an analytical method for this compound involves a thorough assessment of several key performance characteristics to ensure its reliability and accuracy. These parameters are evaluated using a series of experiments, and the results are compared against predefined acceptance criteria.
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. drugfuture.comamsbiopharma.com For this compound, this is often demonstrated by showing that there is no interference from these other components at the retention time of the main peak in an HPLC chromatogram. arlok.com This can be achieved by spiking the sample with known impurities and observing that the assay result for this compound is unaffected. europa.eu
Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. ich.org For this compound assays, linearity is typically evaluated over a range of concentrations, and a correlation coefficient (R²) close to 1.000 is expected. arlok.com For instance, a validated RP-HPLC method demonstrated linearity for this compound in the range of 0.2 µg/mL to 600 µg/mL. researchgate.netasianpubs.org
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). For this compound, precision is assessed at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). A low %RSD is indicative of a precise method. researchgate.netasianpubs.org
Accuracy is the closeness of the test results obtained by the method to the true value. uspbpep.com It is often determined by analyzing a sample of known concentration (a reference standard) and expressing the result as a percentage of the known value. For this compound, accuracy is typically assessed at multiple concentration levels. arlok.com The percentage mean accuracy for a this compound assay was found to be 99.1%. researchgate.netasianpubs.org
Detection Limit (LOD) and Quantitation Limit (LOQ) are the lowest amounts of an analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively. For impurity testing of this compound, these limits are crucial. A validated RP-HPLC method reported an LOD of 0.017%w/w and an LOQ of 0.05%w/w for this compound. researchgate.netasianpubs.org
The following tables summarize the validation parameters from a representative study on a stability-indicating RP-HPLC method for this compound.
Table 1: Linearity and Range
| Parameter | Result |
|---|---|
| Linearity Range | 0.2 µg/mL to 600 µg/mL |
Table 2: Precision
| Parameter | Result (% RSD) |
|---|
Table 3: Accuracy
| Parameter | Result (% Mean Recovery) |
|---|---|
| Assay | 99.1% |
Table 4: Detection and Quantitation Limits
| Parameter | Result (% w/w) |
|---|---|
| Limit of Detection (LOD) | 0.017% |
Table 5: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Prednisone |
| Acetonitrile |
| Chloroform |
| n-butyl chloride |
| Tetrahydrofuran (B95107) |
| Methanol (B129727) |
| Glacial acetic acid |
Innovative Drug Delivery Systems and Formulation Science
Nanoparticle-Based Delivery Systems
Nanoparticle-based delivery systems offer a versatile platform for the encapsulation and delivery of methylprednisolone (B1676475) acetate (B1210297). These systems can be engineered from a variety of materials, including polymers and inorganic compounds, to achieve specific drug release profiles and targeting capabilities.
Polymeric Nanoparticles (e.g., PLGA, Eudragit® RS100)
Polymeric nanoparticles are a prominent class of drug delivery vehicles due to their biocompatibility and biodegradability. Poly(lactic-co-glycolic acid) (PLGA) and Eudragit® RS100 are two such polymers extensively investigated for formulating methylprednisolone acetate.
PLGA nanoparticles can be fabricated to encapsulate this compound, offering a system for controlled release. The physicochemical properties of these nanoparticles are influenced by the drug-to-polymer ratio and the concentration of the polymer solution during fabrication. Studies have shown that all formulations of this compound-PLGA nanoparticles exhibit slower drug release rates compared to the pure drug. nih.gov
Eudragit® RS100, a cationic copolymer, is also utilized for creating nanofibers and nanobeads of this compound. tandfonline.com The polycationic nature of Eudragit® RS100 makes it a suitable carrier for encapsulating drugs and facilitating attachment to negatively charged cell surfaces. tandfonline.com Formulations using this polymer have demonstrated a faster drug release pattern when compared to the pure drug. nih.gov
Inorganic Nanoparticles (e.g., Hydroxyapatite)
Inorganic nanoparticles, such as hydroxyapatite (B223615) (HAp), have been explored as carriers for this compound, particularly for applications in treating inflammatory conditions like rheumatoid arthritis. HAp is a biocompatible material with a chemical structure similar to bone mineral. researchgate.net
Research has demonstrated the successful incorporation of this compound into HAp nanoparticles. nih.gov These mesoporous nanoparticles have been synthesized with specific particle and pore sizes to achieve significant drug loading. nih.gov The resulting nanoformulation exhibits a slower drug release profile compared to the free drug. researchgate.netnih.gov
Dendrimer Conjugates
Dendrimers represent a unique class of well-defined, hyperbranched macromolecules that can be conjugated with drug molecules. Methylprednisolone has been successfully conjugated to polyamidoamine (PAMAM) dendrimers, yielding a high number of drug molecules per dendrimer. nih.gov This conjugation enhances the drug's potential for targeted delivery and can improve its residence time in specific tissues, such as the lungs. nih.gov
Furthermore, dendritic β-cyclodextrin conjugated with magnetic nanoparticles has been developed as a nano-sorbent for this compound. This system demonstrates a high adsorption capacity and has shown high extraction yields in biological fluids and pharmaceutical samples. nih.gov
Fabrication Techniques (e.g., Electrospraying, Electrospinning)
Electrospraying and electrospinning are two key techniques employed in the fabrication of nanoparticle-based drug delivery systems for this compound.
Electrospraying is a method used to produce nanoparticles by applying a high voltage to a liquid, leading to the formation of fine droplets that solidify into particles. This technique has been successfully used to formulate this compound-PLGA nanoparticles. nih.gov The particle size of the resulting nanobeads can be controlled by adjusting parameters such as the drug-to-polymer ratio and the concentration of the solution. nih.gov
Electrospinning is a related technique that utilizes an electrical charge to draw very fine fibers from a liquid. This method has been employed to create this compound-Eudragit® RS100 nanofibers and nanobeads. nih.govtandfonline.com The morphology of the electrospun particles, whether nanofibers or nanobeads, is largely dependent on the concentration of the solution used in the process. tandfonline.com
Drug Encapsulation Efficiency and Loading
The efficiency of drug encapsulation and the loading capacity are critical parameters for nanoparticle-based delivery systems. These parameters determine the amount of drug that can be carried and delivered by the nanoparticles.
For hydroxyapatite nanoparticles, a drug loading of 44.53% has been achieved for this compound. nih.gov In the case of dendrimer conjugates, a high payload has been demonstrated, with 12 molecules of methylprednisolone being conjugated to a single PAMAM-G4-OH dendrimer, corresponding to a payload of 32 wt%. nih.gov Another study on dendrimer-based nanosorbents reported an adsorption capacity of 12.4 mg/g for this compound. nih.gov The table below summarizes key findings on drug encapsulation and loading.
| Nanoparticle System | Drug Loading / Encapsulation | Reference |
|---|---|---|
| Hydroxyapatite Nanoparticles | 44.53% Drug Loading | nih.gov |
| PAMAM-G4-OH Dendrimer Conjugate | 12 MP molecules/dendrimer (32 wt%) | nih.gov |
| Dendrimer-β-CD Nanosorbent | 12.4 mg/g Adsorption Capacity | nih.gov |
In Vitro Drug Release Kinetics from Nanoformulations
The in vitro release kinetics of this compound from various nanoformulations provide insights into their potential therapeutic performance.
Hydroxyapatite Nanoparticles: Nanoformulations of this compound loaded into hydroxyapatite nanoparticles have shown a slower drug release profile when compared to the pure drug. researchgate.netnih.gov
Eudragit® RS100 Electrospuns: In contrast, electrospun formulations of this compound with Eudragit® RS100 exhibited a faster drug release pattern than the pure drug. The release data for these formulations were best fitted to the Weibull model, indicating a diffusion-based release mechanism. nih.gov
PLGA Nanoparticles: All fabricated formulations of this compound with PLGA demonstrated slower drug release rates in comparison to the pure drug and physical mixtures. researchgate.net
Dendrimer Conjugates: The release of drugs from dendrimer conjugates is influenced by the linking chemistry and steric crowding at the dendrimer's surface. Studies with other drugs have shown that ester-linked conjugates can exhibit pH-dependent release. nih.gov
The table below provides a comparative overview of the in vitro release characteristics.
| Nanoformulation | Release Profile Comparison to Pure Drug | Release Mechanism/Model | Reference |
|---|---|---|---|
| Hydroxyapatite Nanoparticles | Slower | - | researchgate.netnih.gov |
| Eudragit® RS100 Electrospuns | Faster | Diffusion / Weibull Model | nih.gov |
| PLGA Nanoparticles | Slower | - | researchgate.net |
In Vitro Cytotoxicity Assessments of Nanoparticles on Cell Lines
The evaluation of cytotoxicity is a critical step in the development of nanoparticle-based drug delivery systems. Studies on this compound (MPA) have explored its effects on various cell lines.
In one study, the cytotoxic effect of commercially available MPA was investigated on primary dissociated rat dorsal root ganglia (DRG) sensory neurons. nih.gov The study utilized the TUNEL assay to detect apoptotic cells and measured the expression of caspase-3, an indicator of apoptosis. The results showed a dose-related increase in apoptotic cells with increasing concentrations of MPA from the commercial preparation. nih.gov Specifically, higher concentrations of MPA led to a 1.5 to 2 times greater expression of caspase-3 compared to control cells. The study also examined a formulation of MPA with reduced preservatives, which resulted in significantly less apoptosis, suggesting that preservatives in the commercial formulation, such as polyethylene (B3416737) glycol (PEG) or myristylgamma-picolinium chloride (MGPC), may contribute to the cytotoxic effects. nih.gov
Another investigation focused on the effects of methylprednisolone on the in vitro generation of human secondary cytotoxic lymphocytes in mixed lymphocyte cultures (MLCs). nih.gov The presence of methylprednisolone at concentrations as low as 0.01 µg/mL was found to be highly effective at inhibiting the generation of cytotoxic memory cells. The generation of these cytotoxic lymphocytes was also inhibited when the steroid was added during the restimulation phase of the culture, though the inhibition was less pronounced than when added at the beginning. nih.gov
Microparticulate and Parenteral Depot Formulations
Parenteral depot formulations are designed to provide sustained release of a drug following injection. Aqueous suspensions are a common approach for poorly water-soluble compounds like this compound.
The formulation of a pharmaceutically equivalent injectable aqueous suspension for a parenteral depot of this compound has been a subject of research. These suspensions are heterogeneous systems containing a solid dispersed phase, typically administered via subcutaneous or intramuscular routes. nih.gov The acetate salt of methylprednisolone is often selected due to its insolubility in water, which is desirable for a long-acting depot effect. nih.govchula.ac.th
An optimized formulation for a 40 mg/mL MPA suspension was developed containing several excipients to ensure stability and desired performance. nih.govnih.gov The components of this optimized formulation are detailed below.
Composition of an Optimized this compound Aqueous Suspension
| Component | Concentration | Function (General) |
|---|---|---|
| This compound | 4% w/w | Active Pharmaceutical Ingredient |
| PEG-3350 | 2.91% w/w | Suspending Agent/Vehicle |
| Tween-80 (Injection Grade) | 0.19% w/v | Wetting Agent |
| Monobasic Sodium Phosphate | 0.68% w/w | Buffering Agent |
| Di-basic Sodium Phosphate | 0.15% w/w | Buffering Agent |
| Benzyl (B1604629) Alcohol | 0.91% w/v | Preservative |
| Sodium Metabisulphite | 0.32% w/w | Antioxidant |
Data sourced from multiple studies detailing parenteral depot suspensions. nih.govnih.govresearchgate.net
The preparation method involves dissolving the excipients (PEG-3350, Tween 80, phosphates, benzyl alcohol) in water, followed by the addition of the this compound under rapid stirring. nih.gov
Particle size is a critical quality attribute for injectable suspensions as it influences stability, syringeability, and drug release characteristics. Laser diffraction is a common technique for this analysis.
In studies developing MPA suspensions, a Malvern particle size analyzer (Mastersizer-2000) was used to determine the particle size distribution. nih.govchula.ac.ththaiscience.info Samples, including the active pharmaceutical ingredient (API), the developed formulation, and an innovator product, were suspended in water and sonicated to ensure a uniform dispersion before analysis. nih.govchula.ac.th The analysis was performed until an obscuration range of 10-20% was achieved, with a typical pump speed of 2600 rpm. nih.govchula.ac.th Particle size distributions were often compared at a D value of 0.9, which represents the particle diameter below which 90% of the sample volume exists. nih.gov
Sedimentation is the settling of particles in a suspension under gravity. It is a key indicator of the physical stability of the formulation. A well-formulated suspension should have a slow rate of sedimentation and the sediment should be easily redispersible.
Sedimentation studies are typically conducted by transferring the suspension into a stoppered measuring cylinder and storing it at room temperature. nih.govthaiscience.info The volume of the sediment formed is recorded at regular time intervals over a period, for instance, 72 hours. nih.govchula.ac.th The sedimentation volume (F) is then calculated as the ratio of the ultimate height of the sediment (Hu) to the initial height of the suspension (Ho). nih.govthaiscience.info In one study, the sedimentation volume for an optimized formulation was found to be constant, ranging from 0.72 to 0.50 over a 72-hour period, indicating good physical stability. nih.govchula.ac.th
Physicochemical Characterization of Formulated Systems
A thorough physicochemical characterization is essential to understand the properties of the formulated drug delivery system and ensure its quality and performance.
The size and shape of this compound particles are fundamental characteristics that are extensively evaluated in different formulations, from nanoparticles to microparticulate suspensions.
Nanoparticle Formulations: In the development of MPA-PLGA nanoparticles via an electrospraying method, scanning electron microscopy (SEM) and laser particle size analysis were used for characterization. ecv.de The particle size of the prepared electrospun formulations ranged from 164 ± 48 nm to 1672 ± 58 nm. It was observed that increasing the amount of polymer and the total solution concentration led to a significant increase in particle size. ecv.de
Aqueous Suspension Formulations: For parenteral depot suspensions, particle size is typically in the micrometer range. The United States Pharmacopeia (USP) specifies that for this compound Injectable Suspension, not less than 99% of the particles should be less than 20 µm in length, and not less than 75% should be less than 10 µm. uspbpep.com
Research comparing a newly formulated MPA suspension with an innovator product (DepoMedrol®) reported particle sizes in this range. A Malvern particle size analyzer was used for these measurements. nih.gov The findings from these comparative studies are summarized in the table below.
Comparative Particle Size Analysis of this compound Suspensions
| Sample | Mean Particle Size (D0.9 in µm) |
|---|---|
| MPA (API - Pure Drug) | 7.14 |
| Innovator Product (DepoMedrol®) | 22.986 - 23.13 |
| Optimized Test Formulation (F4) | 27.02 |
Data compiled from studies on parenteral depot suspensions. nih.govchula.ac.ththaiscience.info
High-pressure homogenization has also been explored as a method to reduce particle size. This technique was shown to significantly decrease the average particle size of MPA from 15 µm to below 1 µm. ijprajournal.com Morphological analysis using microscopy is also a standard requirement to observe the shape and size of individual particles. uspbpep.com
Solid-State Behavior and Crystallinity within Formulations
The solid-state characteristics of an active pharmaceutical ingredient (API) like this compound are critical as they directly influence the stability, dissolution, and bioavailability of the final drug product. This compound is described as a white or practically white, odorless, crystalline powder. fda.gov Its crystalline nature means that it can exist in different solid-state forms, such as polymorphs (different crystal structures of the same compound) or solvates (including hydrates), a phenomenon known as polymorphism.
The specific crystalline form of this compound used in a formulation is a critical quality attribute. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), recommend the characterization of the polymorphic form, as well as the crystalline shape and morphology, in parenteral suspension formulations to ensure product consistency and performance. fda.gov Different polymorphs can exhibit distinct physicochemical properties, including solubility and stability, which can impact the drug's performance.
Research has identified and characterized several crystalline forms of this compound. One study solved the crystal structure of a form designated as Form II using synchrotron X-ray powder diffraction (XRPD) data. researchgate.net This form was determined to crystallize in the orthorhombic space group P2₁2₁2₁, with the hydroxyl groups participating in a two-dimensional hydrogen bond network. researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.17608(2) |
| b (Å) | 9.67944(3) |
| c (Å) | 26.35176(6) |
| Volume (ų) | 2085.474(6) |
| Z (Molecules/Unit Cell) | 4 |
Furthermore, novel crystalline forms have been identified through specific preparation methods. google.comgoogle.com For instance, a distinct crystal form can be prepared by dissolving this compound in a mixed solvent system of acetone, tetrahydrofuran (B95107), and methanol (B129727) in a 1:2:3 volume ratio, followed by recrystallization. google.comgoogle.com This form is characterized by its unique X-ray powder diffraction (XRPD) pattern.
| Diffraction Angle (2θ) |
|---|
| 12.479° |
| 13.319° |
| 14.319° |
| 15.181° |
| 18.682° |
| 21.221° |
In addition to anhydrous polymorphs, hydrated crystal forms have also been reported. A methylprednisolone aceponate monohydrate, a related ester, has been prepared by dissolving the compound in a mixed solution of water and an organic solvent like tetrahydrofuran and allowing the organic solvent to evaporate. patsnap.com The ability of this compound to form various crystalline structures underscores the importance of controlling crystallization conditions during manufacturing to ensure the desired solid-state form is consistently produced.
Preclinical Research Models and in Vitro Studies
In Vitro Cell-Based Assay Development
In vitro cell-based assays are fundamental in preclinical research for elucidating the pharmacological effects of methylprednisolone (B1676475) acetate (B1210297). These models allow for the controlled investigation of cellular responses, providing insights into the mechanisms of action of the compound.
Fibroblasts: Studies utilizing co-cultures of human vocal fold fibroblasts and various macrophage phenotypes have demonstrated that methylprednisolone exerts a concentration-dependent effect on the expression of fibrotic genes. In fibroblasts co-cultured with M(-), M(IFN/LPS), and M(IL4) macrophages, methylprednisolone upregulated the expression of CCN2 while decreasing COL1A1 expression. When co-cultured with M(TGF) macrophages, which promote a fibrotic response, methylprednisolone enhanced this effect. The half-maximal effective concentrations (EC50) for increasing CCN2, ACTA2, and COL1A1 were found to be in the range of 10.19–63.85 nM, while the half-maximal inhibitory concentrations (IC50) for decreasing COL1A1 were between 2.45–5.33 nM nih.gov.
Cancer Cells: The in vitro effects of methylprednisolone have been investigated in various cancer cell lines, particularly those of hematologic origin.
Leukemic Cells: In freshly isolated bone marrow leukemic cells from patients with acute myeloblastic leukemia (AML), methylprednisolone was shown to induce apoptosis and differentiation. nih.gov A marked increase in apoptosis was observed in cells from four out of nine patients, with a maximum effect at 24 hours of exposure to both low (10⁻⁶ M) and high (10⁻³ M) concentrations. nih.gov High concentrations of methylprednisolone induced approximately double the number of apoptotic cells compared to lower concentrations in three of these cases. nih.gov The induction of differentiation in leukemic cells was also observed to be dose-dependent. nih.gov In HL-60 and K-562 leukemic cell lines, high-dose methylprednisolone treatment triggered apoptosis and was found to significantly decrease the mRNA relative expression level of STAT5A, a member of the JAK/STAT pathway, at 48 hours. nih.gov
Lymphoblastic Leukemia Cells: The effect of methylprednisolone on the B lymphoblast CCRF-SB cell line has been analyzed using Atomic Force Microscopy (AFM). Exposure to the drug resulted in significant morphological changes indicative of cell death. After 48 hours, AFM images showed dramatic alterations, including the fragmentation of the cytoplasm and nucleus. nih.gov
Oligodendroglioma Cells: In human oligodendroglioma (HOG) cells, used as a model for oligodendroglial cells, methylprednisolone was found to reduce cell viability and proliferation in a dose-dependent manner. Higher doses were associated with greater reductions in cell viability and a decreased expression of the proliferation marker Ki67. The compound also induced oligodendroglial cell death, with higher doses leading to a greater increase in apoptosis. mdpi.com
Primary cell co-culture systems that mimic the cellular interactions within inflamed tissues are valuable for studying the anti-inflammatory effects of methylprednisolone. A model using co-cultures of synoviocytes from rheumatoid arthritis (RA) patients and activated peripheral blood mononuclear cells (PBMCs) simulates the cell interactions in the RA synovium, which result in significant pro-inflammatory cytokine production. nih.gov
In such co-culture systems, methylprednisolone has been shown to inhibit the secretion of multiple cytokines in a dose-dependent manner. The production of IL-17, IL-6, IL-1β, and IFN-γ was effectively inhibited. nih.gov This model allows for the evaluation of how treatments affect cytokine production resulting from direct cell-to-cell interactions. nih.gov
Studies on PBMCs isolated from RA patients have further shown that the compound's effectiveness can vary. The proliferation of PBMCs from patients clinically resistant to glucocorticoid therapy was inhibited to a significantly lesser degree by methylprednisolone compared to cells from patients who were sensitive to the treatment. nih.gov This suggests that the steroid sensitivity of PBMCs may predict the therapeutic effect in patients. nih.gov In the context of multiple sclerosis, methylprednisolone has been shown to act on PBMCs and endothelium to inhibit cell migration, a key process in the disease's pathology. researchgate.net
Ex Vivo Tissue Explant Models
Ex vivo models using tissue explants maintain the complex, three-dimensional architecture and cellular interactions of the original tissue, offering a physiologically relevant system for studying the effects of methylprednisolone acetate.
Studies using articular cartilage explants from normal equine joints have provided detailed insights into the dose-dependent effects of this compound (MPA) on cartilage metabolism. nih.govresearchgate.net
At high concentrations (0.4 and 4.0 mg/ml), MPA severely depressed the synthesis of proteoglycans, total protein, and collagen. nih.govresearchgate.net Conversely, lower concentrations (0.0004, 0.004, and 0.04 mg/ml) led to a significant increase in total protein synthesis. nih.govresearchgate.net Doses of 0.0004 and 0.004 mg/ml also tended to increase collagen synthesis, while concentrations of 0.04 mg/ml or less had no discernible effect on proteoglycan synthesis compared to controls. nih.govresearchgate.net
Regarding degradation, the lowest doses of MPA had minimal impact, whereas higher doses (0.4 and 4.0 mg/ml) decreased the degradation of total proteoglycan in a dose-dependent manner. nih.govresearchgate.net Furthermore, MPA treatment appeared to alter the nature of the proteoglycans produced, leading to the synthesis of a population of smaller proteoglycans that may not be retained effectively in the matrix. researchgate.net This suggests MPA may affect the post-translational modification of the proteoglycan core protein. researchgate.net Another study noted that the intra-articular injection of this compound resulted in the time-dependent release of proteolytically degraded proteoglycans into the synovial fluid. researchgate.netresearcher.life
| MPA Concentration (mg/ml) | Proteoglycan Synthesis | Total Protein Synthesis | Collagen Synthesis | Proteoglycan Degradation |
|---|---|---|---|---|
| 0.0004 | No effect | Increased | Tendency to increase | Minimal effect |
| 0.004 | No effect | Increased | Tendency to increase | Minimal effect |
| 0.04 | No effect | Increased | - | Minimal effect |
| 0.4 | Severely depressed | Severely depressed | Severely depressed | Decreased |
| 4.0 | Severely depressed | Severely depressed | Severely depressed | Decreased |
Explant models of synovial tissue and the infrapatellar fat pad (IFFP) have been used to investigate the effects of methylprednisolone on gene and protein expression relevant to joint inflammation.
In synovial membrane explants from patients with active rheumatoid arthritis, methylprednisolone therapy was associated with a rapid and substantial decrease in the expression of Tumor Necrosis Factor-alpha (TNFα) in both the lining and sublining regions within 24 hours. nih.gov A reduction in Interleukin-8 (IL-8) expression was also observed in the synovial lining. nih.gov In a study on activated human fibroblast-like synoviocytes, this compound treatment significantly reduced the production of Vascular Endothelial Growth Factor (VEGF), Matrix Metalloproteinase-1 (MMP-1), and Interleukin-6 (IL-6) compared to controls. isakos.com
In a study using ovine knee joint tissue explants, this compound (MPA) was tested for its ability to mitigate inflammation induced by Interleukin 1β (IL1β). researcher.life In synovial explants, MPA mitigated the IL1β-induced expression of Matrix Metalloproteinase 3 (MMP3). researcher.life In infrapatellar fat pad explants, MPA treatment also mitigated the IL1β-induced expression of MMP3 and, at a concentration of 10⁻³M, also reduced the expression of IL-8. researcher.life
| Tissue Explant | Gene | Effect of MPA Treatment |
|---|---|---|
| Synovium | MMP3 | Mitigated IL1β-induced expression |
| Infrapatellar Fat Pad | MMP3 | Mitigated IL1β-induced expression |
| IL8 | Reduced IL1β-induced expression (at 10⁻³M) |
Studies on re-epithelializing rabbit corneas have shown that corneal epithelial cells are metabolically responsive to this compound. nih.govnih.gov In these ex vivo models, corneas treated with the steroid showed significant changes in macromolecular synthesis 72 hours after epithelial removal compared to vehicle-treated controls. nih.govnih.gov
| Metabolic Process | Change Compared to Control |
|---|---|
| DNA Synthesis Rate | ↓ 26% |
| RNA Synthesis Rate | ↑ 79% |
| Gross Protein Synthesis | No apparent change |
| Glucose Oxidation (Glycolysis) | ↓ 30% |
| Total DNA Content | ↓ 31% |
Animal Models for Pharmacological and Biological Evaluation
Preclinical animal models are indispensable for characterizing the pharmacological and biological properties of this compound. These models, ranging from small rodents to larger animals, allow for the investigation of pharmacokinetics (PK), pharmacodynamics (PD), efficacy in specific diseases, and safety profiles prior to human studies.
Rodent Models (e.g., Rats for Pharmacokinetics, Mice for Inflammation)
Rodent models are fundamental in the early preclinical evaluation of this compound, offering insights into its pharmacokinetic behavior and anti-inflammatory activity.
Mice are frequently used to establish proof-of-concept for anti-inflammatory effects in various disease models. For instance, in a mouse model of traumatic spinal cord injury, methylprednisolone was shown to play an anti-inflammatory role by inhibiting microglial activation and reducing the expression of inflammatory cytokines like Il-1α and TNFα. nih.gov This inhibition, in turn, suppressed the activation of A1 neurotoxic reactive astrocytes, which are associated with secondary damage in spinal cord injuries. nih.gov The study demonstrated that methylprednisolone treatment led to a significant improvement in neurological function in the injured mice. nih.gov
Table 1: Pharmacokinetic Parameters of Methylprednisolone in Rats
| Parameter | Value |
|---|---|
| Bioavailability (intramuscular) | ~50% |
| Absorption Kinetics | Slow, dual first-order absorption rates |
| Clearance | 4.01 L/h/kg |
Large Animal Models (e.g., Dogs for Intrathecal PK/Safety, Horses for Intra-articular PK/PD, Rabbits for Angiogenesis)
Large animal models provide a translational bridge to human studies, offering anatomical and physiological similarities that are crucial for evaluating the pharmacokinetics and safety of this compound in specific applications.
Dogs have been used to assess the safety and pharmacokinetics of intrathecal administration of this compound. A study involving the implantation of intrathecal catheters in dogs investigated the effects of different concentrations of the compound. While no major adverse clinical events were observed, histopathological examination of the spinal tissues revealed a dose-dependent inflammatory reaction.
Horses serve as a valuable model for studying the intra-articular pharmacokinetics and pharmacodynamics of this compound, particularly relevant for its use in equine athletes. Following intra-articular administration, the maximum plasma concentration of methylprednisolone is reached, followed by a decline over several days. Studies have shown that a single intra-articular administration can profoundly suppress the secretion of endogenous hydrocortisone (B1673445) and cortisone (B1669442) for an extended period. doi.org
Table 2: Pharmacokinetic Findings of this compound in Horses (200 mg Intra-articular)
| Parameter | Finding |
|---|---|
| Maximum Plasma Concentration | 7.26 +/- 3.3 ng/mL at 8 hours |
| Plasma Concentration at 144 hours | 0.11 +/- 0.08 ng/mL |
| Transfer Half-life (joint to plasma) | 1.7 hours (median) |
| Elimination Half-life (from plasma) | 19.2 hours (median) |
Rabbits have been employed in models to study the effects of glucocorticoids on angiogenesis. In one study, a model of steroid-induced osteonecrosis of the femoral head was established in rabbits using methylprednisolone. nih.gov The investigation focused on the role of the anti-angiogenic factor, endostatin. The results showed that intervention with methylprednisolone and lipopolysaccharide led to a decrease in the expression of CD31 positive cells and VEGF mRNA in the femoral head, indicating an impact on vascularization. nih.gov
Specific Disease Induction Models (e.g., Adjuvant-induced Arthritic Rats)
To evaluate the therapeutic potential of this compound in specific pathological conditions, various disease induction models are employed. The adjuvant-induced arthritis (AIA) model in rats is a widely used and well-characterized model for preclinical testing of anti-arthritic compounds.
This model is created by injecting an adjuvant, such as Mycobacterium butyricum suspended in mineral oil, which produces a robust, polyarticular inflammation with marked bone resorption and periosteal bone proliferation. inotiv.com The clinical signs of arthritis typically appear around day 9 or 10 after the injection. inotiv.com Corticosteroids are among the clinically used agents that show activity in the AIA model. inotiv.com Evaluation in this model often includes monitoring paw swelling, bone mineral density, and histopathological assessment of the joints for inflammation, cartilage damage, pannus formation, and bone resorption.
Another relevant model is experimental osteoarthritis, which can be surgically induced in animals like dogs. In one such study, this compound was administered intra-articularly. The treatment significantly reduced the incidence and size of osteophytes and decreased the histologic grading of cartilage lesions.
Electrophysiologic Studies in Myofascial Trigger Point Animal Models
Myofascial trigger points (MTrPs) are a common source of musculoskeletal pain. Animal models have been developed to study the underlying pathophysiology of MTrPs, with a focus on electrophysiologic mechanisms.
Studies in rabbits have identified myofascial trigger spots (MTrS) in taut bands of skeletal muscle that are analogous to human MTrPs. nih.gov Electrophysiologic investigations in these models have revealed that an MTrP or MTrS contains multiple minute loci closely associated with nerve fibers and motor endplates. nih.gov A key finding is the presence of spontaneous electrical activity, often referred to as endplate noise, which is characteristic of the region of a myofascial trigger point.
More recent research has focused on creating MTrPs in rodents. By exposing rats to an anticholinesterase agent to increase neurotransmission, researchers have been able to induce palpable taut bands, contraction knots, and local twitch responses upon needle stimulation. nih.gov Electromyography recordings in these models show elevated endplate noise in the affected muscles, confirming the electrophysiological characteristics observed in other models. nih.gov These models provide a platform to investigate the effects of therapeutic agents like this compound on the electrophysiological abnormalities associated with myofascial trigger points.
Preclinical Safety and Histopathological Assessments (e.g., Spinal Tissue in Dogs)
Preclinical safety evaluation is a critical component of drug development, and histopathological assessments in animal models provide detailed information on tissue-level changes.
A notable example is the safety assessment of intrathecally administered this compound in a dog model. nih.gov In this study, dogs received multiple injections, and spinal tissues were harvested for histopathology at acute and long-term intervals. The findings indicated a dose-dependent inflammatory response. The vehicle-treated group showed minimal histologic changes. In contrast, the groups receiving this compound exhibited a diffuse inflammatory reaction, which was more severe at higher concentrations, leading to the formation of large inflammatory masses. nih.gov Importantly, despite the inflammatory response, no neuronal injury, demyelination, or gliosis was observed in any of the animals. nih.gov
Table 3: Histopathological Scores in Dog Spinal Tissue Following Intrathecal this compound
| Group | Median Histology Score (Acute) | Median Histology Score (Long-term) |
|---|---|---|
| Vehicle | 1.3 | 1.0 |
| MPA 20 mg/ml | 2.0 | 3.0 |
Theoretical and Computational Pharmacology
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are employed to investigate the structural and dynamic properties of methylprednisolone (B1676475) acetate (B1210297) and its interaction with the glucocorticoid receptor (GR).
Quantum chemical calculations are fundamental in determining the three-dimensional structure and energetic properties of methylprednisolone acetate. The conformation of a drug molecule is critical as it dictates how it fits into the binding site of its target receptor.
Density Functional Theory (DFT) is a common quantum mechanical method used for these calculations. For this compound, quantum chemical geometry optimizations using DFT with a 6-31G* basis set in a simulated water environment have been performed. cambridge.org These calculations revealed that the experimentally observed crystal structure conformation of the molecule is energetically favorable, lying within 1 kcal/mole of a local minimum energy conformation. cambridge.org
Further molecular mechanics conformational analysis has shown that while the crystallographically observed orientation of the acetate group is low in energy, the global minimum energy conformation may feature a different orientation of this group. cambridge.org However, several different orientations of the acetate group have energies within a narrow range (1 kcal/mole) of this global minimum, indicating conformational flexibility. cambridge.org
Table 1: Conformational Energy of this compound
| Method | Finding | Energy Proximity to Minimum | Source |
|---|---|---|---|
| Quantum Chemical Optimization (DFT/6-31G*/water) | The observed crystal structure conformation is a stable, low-energy state. | Within 1 kcal/mole of the local minimum. | cambridge.org |
| Molecular Mechanics Conformational Analysis | The global minimum energy conformation may have a different acetate group orientation. | Several acetate orientations are within 1 kcal/mole of the global minimum. | cambridge.org |
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. iaajournals.orgnih.gov These simulations provide detailed insights into the dynamic interactions between a ligand, such as this compound, and its receptor, the glucocorticoid receptor (GR). iaajournals.org
Methylprednisolone, the active form of the acetate ester, binds to the intracellular GR. This complex then translocates to the nucleus, where it modulates gene expression. nih.gov MD simulations help elucidate the key interactions that stabilize the drug-receptor complex. The binding of glucocorticoids to the GR's ligand-binding domain (LBD) induces conformational changes in the receptor, which are critical for its function. uu.nl
Simulations of the GR-DNA binding domain (GR-DBD) dimer complexed with DNA have shown that the receptor induces significant deformations in the DNA structure, including bending and unwinding. nih.gov These structural changes are believed to play a role in transcriptional regulation. nih.gov The interactions within the binding pocket are crucial for potency. For instance, studies on other glucocorticoids have shown that completely filling the ligand-binding pocket with groups like a C-17α furoate ester can provide additional anchor contacts, leading to high-affinity binding and enhanced potency. nih.gov Although this compound has a C-21 acetate ester, the principle of optimizing interactions within the binding pocket remains central. The flexibility of the steroid's A-ring and the nature of substituents at key positions are critical determinants of binding affinity. nih.gov
Structure-Based Drug Design Principles
Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target to design and optimize drug candidates. gardp.org The principle is akin to a lock-and-key model, where a drug is designed to fit precisely into the binding site of its target protein. For this compound, the target is the glucocorticoid receptor.
The process begins with determining the 3D structure of the target, often through X-ray crystallography. The crystal structure of the GR ligand-binding domain bound to various glucocorticoids provides a blueprint for designing new molecules with improved properties. nih.gov
Key principles in the structure-based design of glucocorticoids include:
Optimizing Receptor Occupancy: Analysis of GR-ligand complexes shows that potent glucocorticoids often possess bulky substituents that completely fill the ligand-binding pocket, maximizing favorable interactions. nih.gov
Enhancing Key Hydrogen Bonds: The C3-ketone group on the steroid A-ring forms a critical hydrogen bond with an arginine residue (R611) in the GR binding pocket. Modifications that optimally position this group, such as the introduction of a double bond at the C1-C2 position (as seen in the prednisolone (B192156) scaffold), are crucial for high affinity. nih.gov
Lipophilic Substituents: Adding lipophilic ester groups at the C-17α position has been shown to strongly enhance glucocorticoid activity. nih.gov
By applying these principles, medicinal chemists can rationally modify the structure of existing compounds like methylprednisolone to create novel glucocorticoids with potentially higher potency and improved therapeutic profiles. nih.govresearchgate.net
Computational Pharmacokinetic-Pharmacodynamic Modeling and Simulation
Computational modeling is essential for quantitatively describing the relationship between drug dosage, concentration in the body (pharmacokinetics, PK), and the resulting therapeutic effect (pharmacodynamics, PD). mdpi.com For methylprednisolone, several sophisticated PK/PD models have been developed.
These models often incorporate the complex dynamics of the glucocorticoid receptor. nih.goviapchem.org A key feature is the drug's binding to cytoplasmic GR, which triggers the translocation of the drug-receptor complex into the nucleus to modulate gene transcription. nih.goviapchem.org Mechanistic models can simulate these processes, linking drug concentration to the nuclear concentration of the active complex, which in turn drives the pharmacological response. plos.org
Researchers have developed various models for methylprednisolone, including:
Population PK/PD Models: These models are used to characterize the exposure-response relationship in specific patient populations, such as neonates undergoing cardiopulmonary bypass. nih.gov
Minimal Physiologically-Based Pharmacokinetic/Pharmacodynamic (mPBPK/PD) Models: These models can characterize drug kinetics and dynamics, such as adrenal suppression, in preclinical species like rats. researchgate.net
Mechanistic and Systems Models: Advanced models integrate data from multiple tissues (e.g., liver, muscle, adipose tissue) to describe systemic effects, such as glucocorticoid-induced changes in glucose regulation. plos.orgresearchgate.net These models can account for receptor dynamics, gene expression changes, and the interplay between various biomarkers and hormones. plos.org
Table 2: Types of PK/PD Models for Methylprednisolone
| Model Type | Application Example | Key Features | Source |
|---|---|---|---|
| Population PK/PD | Characterizing exposure-response in neonates. | Analyzes variability in drug response across a population. | nih.gov |
| mPBPK/PD | Characterizing kinetics and adrenal suppression in rats. | Combines physiological information with compartmental modeling. | researchgate.net |
| Mechanistic/Systems Model | Modeling effects on glucose regulation. | Integrates receptor dynamics, gene expression, and multi-organ interactions. | plos.org |
These simulations are vital for understanding the time course of drug effects and for optimizing dosing regimens to maximize efficacy. nih.gov
In Silico Analysis of Drug Bioavailability and Efficacy
In silico methods are computational tools used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate, which collectively determine its bioavailability and, ultimately, its efficacy. researchgate.netmdpi.combioivt.com These predictions are crucial in the early stages of drug discovery to filter out compounds with poor pharmacokinetic profiles. nih.gov
For this compound, in silico analysis can predict several key properties:
Physicochemical Properties: Basic molecular descriptors such as molecular weight, lipophilicity (logP), polar surface area, and hydrogen bond donors/acceptors are calculated. researchgate.net These properties are foundational for predicting a molecule's ability to cross biological membranes. For this compound, the predicted logP is around 2.58, and the water solubility is low (0.0193 mg/mL), consistent with its formulation as a suspension for depot injection. drugbank.com
Bioavailability Score: Computational tools can screen compounds against criteria like Lipinski's Rule of Five to estimate their potential for oral bioavailability. researchgate.net While this compound is typically injected, its active moiety, methylprednisolone, has an oral bioavailability of approximately 88%. nih.gov
Efficacy Prediction: Molecular docking studies can predict the binding affinity of a drug to its target receptor. researchgate.net For instance, docking studies of methylprednisolone derivatives against a target protein revealed binding energies that suggest inhibitory activity. researchgate.net Higher binding affinity is often correlated with greater potency and efficacy.
Table 3: Predicted Physicochemical and ADME Properties of this compound
| Property | Predicted Value | Source |
|---|---|---|
| Molecular Formula | C24H32O6 | drugbank.com |
| Average Molecular Weight | 416.514 g/mol | drugbank.com |
| Water Solubility (ALOGPS) | 0.0193 mg/mL | drugbank.com |
| logP (ALOGPS) | 2.58 | drugbank.com |
| Hydrogen Acceptor Count | 5 | drugbank.com |
| Hydrogen Donor Count | 2 | drugbank.com |
These computational approaches provide a rapid and cost-effective means to evaluate the druglike properties of this compound and guide the development of new corticosteroids with optimized bioavailability and efficacy. nih.gov
Q & A
Q. What experimental design is recommended to assess hypothalamic-pituitary-adrenal (HPA) axis suppression by methylprednisolone acetate?
- Methodology :
- Dosing regimen : Administer repeated epidural injections (e.g., 80 mg this compound + 0.25% bupivacaine) at intervals (e.g., weekly) to mimic clinical protocols .
- Cortisol measurement : Collect plasma cortisol samples at baseline, pre- and post-injection (e.g., 1 hour after each dose), and longitudinally (e.g., 1 and 4 weeks post-treatment) to track suppression and recovery .
- Statistical analysis : Use paired t-tests or ANOVA to compare cortisol levels across time points, accounting for inter-individual variability (e.g., high standard deviations in cortisol measurements) .
- Dosing regimen : Administer repeated epidural injections (e.g., 80 mg this compound + 0.25% bupivacaine) at intervals (e.g., weekly) to mimic clinical protocols .
Q. What USP-recommended chromatographic methods are used to quantify impurities in this compound?
- Methodology :
- Sample preparation : Dissolve 20 mg of this compound in diluting solution (e.g., chloroform), sonicate, and dilute to 20 mL .
- HPLC setup : Use a reverse-phase column, inject 10 µL of sample, and measure peak responses at 254 nm. Compare against USP reference standards .
- Impurity limits : Ensure individual impurities ≤1.0% and total impurities ≤2.0% using the formula:
, where = impurity peak response and = methylprednisolone reference peak response .
Q. How do solubility properties of this compound influence its formulation for intramuscular administration?
- Methodology :
- Ester hydrolysis : The acetate ester’s low water solubility prolongs its release; validate dissolution profiles using in vitro models (e.g., phosphate buffer at physiological pH) .
- Excipient selection : Include polyethylene glycol (e.g., 29 mg/mL) and myristyl-gamma-picolinium chloride to stabilize suspensions .
Advanced Research Questions
Q. How can contradictory data on cortisol recovery post-methylprednisolone acetate administration be resolved?
- Methodology :
- Temporal analysis : Note that cortisol recovery varies by study design. For example, cortisol levels rebounded to 7.45±2.38 µg% at 4 weeks post-treatment in one trial but may remain suppressed longer in others due to dosing frequency or patient heterogeneity .
- Mechanistic studies : Investigate glucocorticoid receptor (GR) sensitivity or adrenal responsiveness via ACTH stimulation tests in suppressed cohorts .
Q. What in vitro models are suitable for studying this compound’s effects on chondrocyte proteoglycan synthesis?
- Methodology :
- Cell culture : Use equine chondrocytes in monolayer or 3D scaffolds; treat with 0.1–10 µM this compound for 48–72 hours .
- Outcome measures : Quantify proteoglycan via dimethylmethylene blue (DMMB) assay or radiolabeled sulfate incorporation. Compare against water-soluble analogs (e.g., methylprednisolone sodium succinate) to differentiate ester-specific effects .
Q. How should researchers address contamination risks in compounded this compound formulations?
Q. What pharmacokinetic (PK) parameters should be prioritized when studying this compound in large animals?
Q. How does this compound induce plasma volume expansion in feline models?
- Methodology :
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
